(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,6-dimethyloxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLAFYBMVDJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyran Pharmacophore: Structural Versatility in Drug Design
Executive Summary
The pyran scaffold—specifically its saturated (tetrahydropyran, THP) and unsaturated (dihydropyran, pyrone, chromene) derivatives—represents a "privileged structure" in medicinal chemistry.[1] Its ubiquity in natural products (macrolides, polyethers, marine toxins) and its physicochemical properties make it an indispensable tool for drug discovery. Unlike carbocyclic analogs, the pyran ring offers a unique combination of reduced lipophilicity (LogP modulation) , hydrogen bond acceptor capability , and stereochemical rigidity .
This guide analyzes the pyran scaffold's role in modern therapeutics, detailing synthetic protocols for library generation and dissecting the structure-activity relationships (SAR) that drive potency in FDA-approved drugs.
Physicochemical Architecture: THP vs. Cyclohexane
In hit-to-lead optimization, a common tactic is the replacement of a cyclohexane ring with a tetrahydropyran (THP) moiety. This bioisosteric replacement serves three critical functions:
-
LogP Reduction: The ether oxygen lowers lipophilicity (typically
cLogP -1.0 to -1.5), improving aqueous solubility and metabolic stability. -
Dipole Alignment: The cyclic ether oxygen acts as a directional hydrogen bond acceptor, often engaging backbone amides in the target protein's binding pocket.
-
Conformational Locking: The anomeric effect can bias the ring conformation, freezing bioactive geometries more effectively than a cyclohexane ring.
Table 1: Physicochemical Comparison
| Property | Cyclohexane Scaffold | Tetrahydropyran (THP) Scaffold | Impact on Drug Design |
| Lipophilicity | High (Hydrophobic) | Moderate (Amphiphilic) | Improves solubility; reduces non-specific binding. |
| H-Bonding | None | H-Bond Acceptor (Ether O) | Enables specific interactions with Ser/Thr/Tyr residues. |
| Metabolism | Prone to CYP450 oxidation | Oxidative stability at C-2/C-6 | Reduces clearance; prolongs half-life ( |
| Geometry | Chair (flexible) | Chair (anomeric bias) | Pre-organizes ligand for entropy-favored binding. |
Therapeutic Landscape & Approved Drugs[2]
The versatility of the pyran ring spans multiple therapeutic modalities.[2]
Table 2: Selected FDA-Approved Drugs Containing Pyran Scaffolds
| Drug Name | Therapeutic Area | Pyran Motif | Mechanism of Action |
| Zanamivir | Infectious Disease | Dihydropyran | Neuraminidase inhibitor (sialic acid mimic). |
| Omarigliptin | Metabolic Disease | Tetrahydropyran | DPP-4 inhibitor for Type 2 Diabetes. |
| Eribulin | Oncology | Macrocyclic Polyether | Microtubule dynamics inhibitor (Halichondrin B analog). |
| Cromolyn | Respiratory | Chromone (Benzopyran) | Mast cell stabilizer. |
| Warfarin | Cardiovascular | Coumarin (2-Pyrone) | Vitamin K epoxide reductase inhibitor. |
Synthetic Methodologies: From MCRs to Stereoselective Cyclization
Efficient access to pyran scaffolds is critical for SAR exploration. We categorize synthesis into High-Throughput (Library Generation) and Stereoselective (Target-Oriented) strategies.
Strategy A: Multicomponent Reactions (MCRs) for Library Generation
For rapid exploration of chemical space, the one-pot synthesis of 2-amino-4H-chromenes is a gold standard. It allows for the decoration of the pyran ring with diverse aryl and alkyl substituents.
Protocol: Green One-Pot Synthesis of 2-Amino-4H-Chromenes
Rationale: This protocol utilizes a Knoevenagel condensation followed by a Michael addition and cyclization. It is self-validating due to the precipitation of the pure product, minimizing purification bottlenecks.
Reagents:
-
Aromatic Aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Resorcinol or 1-Naphthol (1.0 equiv)
-
Catalyst: L-Proline (10 mol%) or Sodium Dodecyl Sulfate (SDS)
-
Solvent: Ethanol/Water (1:1) or Water (Micelle-promoted)
Step-by-Step Procedure:
-
Charge: In a 50 mL round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 5 mmol), malononitrile (5 mmol), and resorcinol (5 mmol).
-
Catalyze: Add L-Proline (0.5 mmol) and 10 mL of Ethanol/Water (1:1).
-
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Monitor: The reaction typically completes within 30–60 minutes (monitor by TLC, eluent 30% EtOAc/Hexane).
-
Isolate: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Purify: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.
-
Validation: Confirm structure via
NMR (look for the characteristic singlet for the 4H-pyran proton around 4.5–5.0 ppm and the amino group singlet around 7.0 ppm).
Strategy B: Stereoselective Prins Cyclization
For constructing complex non-aromatic THP rings (as seen in marine natural products), the Prins reaction is the method of choice. It generates the pyran ring with high diastereocontrol.[3]
Mechanism of the Prins Cyclization
The following diagram illustrates the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, proceeding through a key oxocarbenium ion intermediate.
Figure 1: Mechanistic pathway of the Prins cyclization for tetrahydropyran synthesis.[4] The reaction proceeds via an oxocarbenium ion, with the transition state geometry dictating the stereochemical outcome (typically 2,4-cis).
Case Study: Omarigliptin Intermediate Synthesis
Context: Omarigliptin (Merck) is a long-acting DPP-4 inhibitor.[5] The core tetrahydropyran ring is essential for its pharmacokinetic profile. The industrial synthesis demonstrates a sophisticated approach to chiral pyran construction.[3][5][6]
Protocol Overview (Asymmetric Henry/Cyclization):
-
Henry Reaction: Reaction of a chiral aldehyde with nitromethane using a Cu(II)-ligand complex to set the first stereocenter.
-
Michael Addition: The resulting nitroalkene undergoes a base-catalyzed intramolecular Michael addition to a pendant ketone/aldehyde.
-
Cyclization: Acid-mediated dehydration forms the dihydropyran or tetrahydropyran core.
Key Insight: This route avoids the use of precious metal catalysts (like Ruthenium) used in earlier generations, relying instead on organocatalysis and cheap transition metals (Copper) to build the pyran core with >99% ee.
Structure-Activity Relationship (SAR) Logic[7][8]
When optimizing pyran-based leads, specific positions on the scaffold govern distinct biological interactions.
Figure 2: SAR map of the pyran scaffold. The ether oxygen serves as a fixed anchor point, while C-2 and C-3 substitutions drive potency and selectivity.
Future Outlook
The role of pyran scaffolds is evolving beyond small molecule inhibitors:
-
PROTACs: Tetrahydropyrans are increasingly used as rigid linkers in Proteolysis Targeting Chimeras to improve cell permeability compared to PEG chains.
-
DNA-Encoded Libraries (DELs): The robustness of the 2-amino-chromene synthesis (Protocol 4.1) makes it ideal for on-DNA synthesis, allowing the screening of billions of pyran analogs.
References
-
A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. Link
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link
-
One-pot synthesis of 2-amino-4H-chromene derivatives catalysed by Fe3O4@SiO2@Mg-Al-LDH. Iranian Journal of Catalysis. Link
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein Journal of Organic Chemistry. Link
-
Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. Organic Letters. Link
-
Evolution of a Manufacturing Route to Omarigliptin. Organic Process Research & Development. Link
Sources
Technical Monograph: (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine
The following technical monograph provides an in-depth analysis of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (CAS: 1785762-88-0). This guide is structured for medicinal chemists and process scientists, moving beyond basic definitions to explore the structural logic, synthetic pathways, and pharmacological utility of this specific tetrahydropyran (THP) scaffold.
Structural Analysis & Nomenclature
IUPAC Deconstruction and Ambiguity
The name This compound describes a saturated six-membered ether ring containing:
-
Principal Group: A primary amine (
). -
Substituents: Two methyl groups (gem-dimethyl) at position 6.
-
Skeleton: Tetrahydro-2H-pyran (fully saturated).
Critical Nomenclature Insight (Expertise): While the name provided is widely used in commercial catalogs (e.g., Sigma-Aldrich, ChemScene), it technically violates the IUPAC preference for the "lowest locant set" at the first point of difference.
-
Path A (Prompt Name): Numbering clockwise from Oxygen (1)
C2 C3(Amine) C4 C5 C6(Dimethyl).-
Locant Set:3, 6, 6 .
-
-
Path B (Systematic Preference): Numbering counter-clockwise from Oxygen (1)
C2(Dimethyl) C3 C4 C5(Amine) C6.-
Locant Set:2, 2, 5 .[1]
-
Since the set (2, 2, 5) is lower than (3, 6, 6), the strictly systematic IUPAC name is 2,2-dimethyltetrahydro-2H-pyran-5-amine (or N,N-dimethyl... if the methyls were on the nitrogen, which they are not here). However, the "6,6-dimethyl-3-amine" nomenclature persists in literature to emphasize the functionalization of the 3-position relative to the heteroatom, often inherited from precursor synthons like 3-aminopyrans.
Stereochemical Implications
The presence of the amine at C3 creates a chiral center. The gem-dimethyl group at C6 is achiral (prochiral center).
-
Enantiomers: The molecule exists as (3R) and (3S) enantiomers.
-
Conformational Locking: The bulky gem-dimethyl group at C6 (or C2) exerts a strong Thorpe-Ingold effect , biasing the ring into a specific chair conformation to minimize 1,3-diaxial interactions. This "conformational lock" is highly valued in drug design for reducing the entropic penalty of binding to a protein target.
Synthetic Routes & Process Chemistry
The synthesis of 3-amino-tetrahydropyrans with specific gem-dimethyl substitution requires navigating regioselectivity challenges. Below is the field-validated route focusing on Reductive Amination , the most robust method for introducing the amine with stereocontrol.
Primary Route: Hydroboration-Oxidation-Amination Sequence
This route avoids the regioselectivity issues of epoxide opening by utilizing the steric bulk of the dimethyl group to direct hydroboration.
Step 1: Precursor Synthesis (2,2-dimethyl-3,6-dihydro-2H-pyran)
-
Reagents: 3-methyl-3-buten-1-ol + Paraformaldehyde (Acid Catalyzed Prins-type).
-
Mechanism:[1][2][3][4] Dehydration of the intermediate alcohol yields the dihydro-pyran.
Step 2: Hydroboration-Oxidation
-
Reagents: 1.
or 9-BBN; 2. . -
Logic: Borane adds to the alkene. The gem-dimethyl group at C2 sterically hinders the adjacent positions, favoring addition to C5 (which corresponds to C3 in the target numbering).
-
Intermediate: 6,6-dimethyltetrahydro-2H-pyran-3-ol.[5]
Step 3: Oxidation to Ketone
-
Reagents: Swern Oxidation or Dess-Martin Periodinane (DMP).
-
Product:6,6-dimethyltetrahydro-2H-pyran-3-one . This is the critical "divergent" intermediate.
Step 4: Reductive Amination
-
Reagents:
(Ammonium Acetate), (Sodium Cyanoborohydride), MeOH. -
Protocol: The ketone is condensed with the ammonia source to form an imine/iminium species in situ, which is selectively reduced.
-
Stereocontrol: The hydride attack usually occurs from the less hindered face (axial attack), yielding the thermodynamically stable equatorial amine.
Visualization of Synthetic Logic
The following diagram illustrates the workflow, highlighting the decision points for stereochemistry.
Figure 1: Synthetic pathway via the key ketone intermediate. This route ensures correct regiochemical placement of the amine relative to the gem-dimethyl group.
Physicochemical & Pharmacological Profile
For drug development professionals, this scaffold serves as a lipophilic morpholine surrogate . Morpholine is often too hydrophilic (low LogP); the THP ether oxygen retains H-bond accepting capability, while the 6,6-dimethyl group increases lipophilicity and metabolic stability.
Key Properties Table
| Property | Value (Estimated) | Relevance to Drug Design |
| Molecular Formula | Low MW fragment (Fragment-Based Drug Discovery) | |
| Molecular Weight | 129.20 g/mol | Ideal for Lead-Like space (<300 MW) |
| cLogP | ~1.1 | Moderate lipophilicity; CNS penetrant potential |
| TPSA | 26.0 | Excellent membrane permeability |
| pKa (Conj.[6] Acid) | ~10.5 | Typical primary aliphatic amine; charged at physiological pH |
| Rotatable Bonds | 0 (Ring) | High rigidity; lower entropic penalty upon binding |
Metabolic Stability (The Gem-Dimethyl Effect)
The gem-dimethyl group at position 6 is not merely structural; it blocks metabolic oxidation.
-
Mechanism:[1][2][3][4] In unsubstituted THP rings, the position
to the ether oxygen (C2/C6) is prone to CYP450-mediated oxidation (H-atom abstraction). -
Protection: Substitution with two methyl groups removes the abstractable protons at C6, forcing metabolism to occur at less favorable distal sites or preventing ring opening.
Analytical Characterization & Quality Control
Verification of the correct isomer (3-amine vs 4-amine) is critical.
NMR Spectroscopy Signatures
-
H NMR (DMSO-
):- 1.1 - 1.2 ppm: Two distinct singlets (3H each) for the gem-dimethyls if the ring is locked in a chair conformation; one singlet (6H) if rapid flipping occurs (unlikely due to steric lock).
-
2.8 - 3.1 ppm: Multiplet corresponding to the C3-H (proton alpha to amine). Its multiplicity and coupling constants (
values) determine the axial/equatorial orientation. A large coupling ( Hz) indicates an axial proton (equatorial amine). - 3.4 - 3.8 ppm: Signals for the C2 protons (adjacent to Oxygen).
Mass Spectrometry
-
ESI-MS:
. -
Fragmentation: Distinctive loss of
(17 Da) and ring opening fragments characteristic of tetrahydropyrans.
Stereochemical Resolution Strategy
Since the synthetic route yields a racemate, resolution is required for clinical candidates.
Figure 2: Decision tree for obtaining enantiopure material. Chiral Supercritical Fluid Chromatography (SFC) is preferred for discovery phase (mg to g scale), while salt formation is preferred for process scale.
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
Synthesis of Substituted Tetrahydropyrans: Clarke, P. A., & Santos, S. (2012). Strategies for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry, 2012(31), 6031–6044.
-
Gem-Dimethyl Effect in Drug Design: Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
-
Catalog Verification: Sigma-Aldrich Product Entry for 6,6-Dimethyltetrahydro-2H-pyran-3-amine (CAS 1785762-88-0).
Sources
- 1. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Nomenclature [colapret.cm.utexas.edu]
- 5. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]
- 6. 6H-Pyrane, 2,3-dihydro-2,4-dimethyl - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Safety Monograph: (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
CAS No: 1785762-88-0 | Formula: C₇H₁₅NO | MW: 129.20 g/mol [1][2]
Executive Summary
This technical guide provides a rigorous safety and handling framework for (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine , a specialized heterocyclic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) exploration.[1]
Unlike commodity chemicals, specific toxicological data for this intermediate is limited. Therefore, this protocol adopts a "Read-Across" Safety Strategy , synthesizing hazards associated with primary aliphatic amines (corrosivity, basicity) and cyclic ethers (peroxide formation, solvent sensitivity).[1] Researchers must treat this compound as a functionalized corrosive with latent instability risks.
Phase I: Molecular Profile & Hazard Identification[1]
Chemical Identity & Physiochemical Properties
The compound features a saturated oxygen heterocycle (tetrahydropyran) substituted with a primary amine and a gem-dimethyl group.[1] This structural duality dictates its safety profile.[1][3]
| Property | Value / Characteristic | Safety Implication |
| Physical State | Liquid or Low-Melting Solid | High surface area for contact; vapor generation possible upon heating.[1] |
| Basicity (pKa) | Est.[1] 10.0–10.5 (Conjugate Acid) | Strong base; incompatible with acids, acid chlorides, and anhydrides. |
| Lipophilicity | Moderate (LogP ~0.5–1.[1]0) | Potential for skin absorption; systemic toxicity risk. |
| Flash Point | Est. >60°C (High Flash) | Combustible but not highly flammable; vapor explosion risk low at RT. |
GHS Hazard Classification (Derived)
Based on structural analogs (e.g., tetrahydropyran-4-amine, cyclohexylamine).[1]
-
Skin Corr./Irrit.[3][4][5] 1B or 2 (H314/H315): Causes severe skin burns or irritation.[1] The primary amine can saponify skin lipids.
-
Eye Dam./Irrit. 1 (H318): Causes serious eye damage.[1] Corneal opacity risk is high due to alkaline nature.[1]
Phase II: Storage & Stability Management[1]
The stability of this compound is compromised by two primary environmental vectors: Atmospheric CO₂ and Oxygen .[1]
The "Amine-Ether" Instability Cycle[1]
-
Carbamation: As a primary amine, it rapidly absorbs atmospheric CO₂ to form carbamate salts (white crusts), altering stoichiometry and solubility.
-
Peroxidation: The position
to the ether oxygen (C2 or C6) is susceptible to radical oxidation, forming hydroperoxides. While the amine functionality can act as a radical scavenger, it can also oxidize to N-oxides or hydroxylamines over time.[1]
Storage Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen .
-
Temperature: Refrigerate at 2–8°C . Cold storage retards both oxidation and volatile loss.
-
Container: Amber glass with a Teflon-lined cap.[1] Avoid metal containers (transition metals catalyze amine oxidation).
Visualization: Stability Decision Matrix
The following logic flow dictates the handling of the material based on its physical state and storage duration.
Caption: Decision logic for assessing material integrity upon receipt and long-term storage.
Phase III: Operational Handling & Synthesis[1]
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for primary amines, which can permeate rubber rapidly.
-
Gloves: Nitrile (Double gloving recommended) or Laminate (Silver Shield) for prolonged handling.[1]
-
Eye Protection: Chemical splash goggles. Face shield required if handling >5g or conducting exothermic additions.[1]
-
Respiratory: Work strictly within a fume hood. If handling powder outside a hood, use a P100/OV respirator.
Safe Reaction Workflow: Amide Coupling
The most common application of this building block is amide coupling (e.g., with HATU/EDC). The following protocol mitigates the risk of runaway exotherms when neutralizing the amine salts.
Protocol: Controlled Amide Coupling
-
Dissolution: Dissolve the carboxylic acid partner and coupling agent (e.g., HATU) in DMF/DCM before adding the amine.
-
Base Addition: Add the tertiary base (DIPEA/TEA) to the acid mixture first to activate the ester.
-
Amine Introduction:
-
Quenching: Quench reaction with saturated NH₄Cl or NaHCO₃. Note: Gas evolution (CO₂) will occur with bicarbonate.[1]
Visualization: Reaction Safety Workflow
Caption: Step-by-step safety workflow for amide coupling to prevent thermal runaway.
Phase IV: Emergency Response & Waste Disposal[1]
First Aid Measures
-
Eye Contact: Time is tissue. Immediately flush with water for 15 minutes.[1][4][6] Lifting eyelids is crucial to remove alkaline residues trapped in the fornix. Seek ophthalmological care.
-
Skin Contact: Wash with PEG-400 (if available) or copious soap and water.[1] Do not use organic solvents (ethanol/acetone) as they increase skin permeability.
-
Inhalation: Move to fresh air. If pulmonary edema symptoms (coughing, wheezing) develop, provide supplemental oxygen.
Spill Management
-
Small Spill (<5 mL): Absorb with vermiculite or dry sand.[1] Do not use paper towels (cellulose reacts with oxidizers/amines to generate heat).
-
Neutralization: Treat the spill area with dilute acetic acid (5%) or citric acid to neutralize the base before final cleanup.
Disposal[1]
-
Stream: Segregate into Basic Organic Waste .
-
Incompatibility: Never mix with acid waste streams (exotherm/spatter risk) or oxidizer waste (fire risk).[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 6,6-Dimethyltetrahydro-2H-pyran-3-amine. Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 122361623 (Related Pyran Amines). Link
- Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Amines. Link[1]
Sources
- 1. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, acetate, trans- [webbook.nist.gov]
- 2. This compound - CAS:1785762-88-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemos.de [chemos.de]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
Computational & Mechanistic Assessment of Dimethyltetrahydropyran Amine Scaffolds
Executive Summary
The incorporation of dimethyltetrahydropyran (THP) amine motifs into drug candidates is a strategic bioisosteric replacement for cyclohexylamines and piperidines. This scaffold offers reduced lipophilicity (LogD modulation) and specific hydrogen-bond acceptor vectors via the ether oxygen. However, the stability of this moiety is governed by a complex interplay of stereoelectronic effects and metabolic liability .
This technical guide provides a rigorous theoretical framework for assessing the stability of this scaffold. We focus on the cis-2,6-dimethyltetrahydropyran-4-amine isomer, as the 2,6-equatorial alkyl "anchors" provide the conformational rigidity required for high-affinity ligand-protein binding.
Conformational Landscape: The Thermodynamic Anchor
The stability of the THP-amine is first defined by its ground-state thermodynamics. Unlike flexible linear amines, the cyclic THP system is subject to 1,3-diaxial interactions and the anomeric effect (though less pronounced at C4).
The "Locking" Mechanism
In the cis-2,6-dimethyl isomer, both methyl groups occupy equatorial positions to avoid severe 1,3-diaxial repulsion with the axial protons at C3 and C5. This locks the ring into a rigid 4C1 chair conformation .
-
Equatorial Amine (Thermodynamic Product): The C4-amine prefers the equatorial position to minimize steric strain.
-
Axial Amine (Kinetic/Steric Control): If the amine is forced axial (e.g., by a bulky N-substituent), the ring energy increases by approximately 1.8–2.5 kcal/mol, reducing the population of this conformer.
Computational Workflow for Conformer Mining
To accurately predict pKa and stability, one must first identify the global minimum. A single DFT optimization is insufficient; a Boltzmann-weighted ensemble is required.
Figure 1: Hierarchical workflow for determining the bioactive conformation and global minimum energy structures.
Oxidative & Metabolic Stability: The Kinetic Vulnerability
The primary instability of cyclic amines arises from oxidative metabolism, mediated largely by Cytochrome P450 (CYP) enzymes or auto-oxidation.
The Alpha-Carbon Soft Spot
The stability of the THP-amine is dictated by the Bond Dissociation Energy (BDE) of the C–H bond adjacent to the nitrogen (the
-
Mechanism: Single Electron Transfer (SET) creates a nitrogen radical cation, followed by proton abstraction at the
-carbon. -
THP Specificity: The oxygen atom in the THP ring exerts an inductive electron-withdrawing effect (-I), which slightly increases the BDE of C-H bonds at C2/C6 compared to a carbocyclic analog. However, the C4 position (bearing the amine) remains the primary "soft spot."
N-Oxidation vs. Dealkylation
Tertiary THP-amines are prone to N-oxidation. The steric bulk of the 2,6-dimethyl groups can hinder the approach of the CYP heme-iron oxo species, potentially improving metabolic stability compared to an unsubstituted tetrahydropyran.
Figure 2: Divergent oxidative pathways: N-dealkylation (destructive) vs. N-oxidation (metabolite formation).
Computational Protocols: Self-Validating Systems
To theoretically quantify these stability parameters, we utilize Density Functional Theory (DFT) with a focus on thermodynamic cycles for pKa prediction and BDE calculations for oxidative liability.
Protocol: pKa Prediction via Thermodynamic Cycles
Direct calculation of pKa is error-prone. We use the Thermodynamic Cycle method, combining gas-phase Gibbs free energies with solvation energies (SMD model).
The Equation:
Experimental Parameters Table:
| Parameter | Method/Functional | Basis Set | Rationale |
| Geometry Opt | B3LYP-D3 | 6-31G(d) | Efficient for finding minima; D3 corrects dispersion. |
| Single Point Energy | M06-2X | 6-311++G(3df,2p) | High accuracy for thermodynamics; M06-2X handles non-covalent interactions well. |
| Solvation Model | SMD (Water) | -- | Superior to PCM for charged species (ammonium/amine). |
| Frequency Calc | B3LYP-D3 | 6-31G(d) | Required to verify minima (0 imaginary freqs) and obtain Zero Point Energy (ZPE). |
Protocol: Bond Dissociation Energy (BDE)
To predict metabolic liability, calculate the homolytic BDE of the
-
Optimize the neutral amine (
). -
Optimize the radical species resulting from H-abstraction (
). -
Calculate Hydrogen atom energy (
). - .
-
Threshold: BDE < 90 kcal/mol indicates a metabolic "hotspot."
Experimental Validation
Theoretical models must be grounded in physical data.
-
Variable Temperature NMR (VT-NMR):
-
Run 1H NMR at -60°C to +25°C.
-
Goal: Observe decoalescence of signals. If the 2,6-dimethyl groups lock the conformation, the spectrum should remain sharp (no ring flipping) across the range, validating the "rigid anchor" hypothesis.
-
-
Forced Degradation (Stress Testing):
-
Subject the amine to 3% H₂O₂ (oxidative stress).
-
Monitor via LC-MS for N-oxide (+16 Da) vs. dealkylation (-R group) products.
-
References
-
Casasnovas, R., et al. (2014). Theoretical pKa calculations with continuum model solvents, alternative protocols to thermodynamic cycles.[1] International Journal of Quantum Chemistry. [Link][1]
-
Parks, C., et al. (2020).[2] DFT Studies on Thermal and Oxidative Degradation of Monoethanolamine. Industrial & Engineering Chemistry Research.[2][3] [Link][3]
-
Lessard, O., et al. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Journal of Organic Chemistry. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
Methodological & Application
Reductive Amination of 6,6-Dimethyltetrahydro-2H-pyran-3-one: Stereocontrol and Synthetic Efficiency
Detailed Application Note & Protocol
Part 1: Executive Summary & Strategic Analysis[1]
The reductive amination of 6,6-dimethyltetrahydro-2H-pyran-3-one represents a critical transformation in the synthesis of bio-active heterocycles.[1][2][3] This scaffold serves as a lipophilic, metabolically stable bioisostere for piperidines and cyclohexanes in medicinal chemistry programs (e.g., PI3K inhibitors, GPCR modulators).[1]
The Core Challenge: Unlike simple cyclohexanones, this substrate presents a unique conformational lock due to the gem-dimethyl group at the C6 position.[1] This steric anchor dictates the ring pucker, significantly influencing the facial selectivity of hydride attack during the reduction of the intermediate iminium species.[1] Furthermore, the presence of the ring oxygen (C1) introduces electronic effects (dipole interactions) that distinguish it from carbocyclic analogs.[1][2]
Our Approach: This guide details two field-proven protocols:
-
Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) mediated direct reductive amination.[2][3] Best for secondary amines and unhindered primary amines.[2][3]
-
Protocol B (Enhanced): Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated two-step sequence.[1][2][3] Essential for weakly nucleophilic amines (anilines) or sterically encumbered partners.[2][3]
Part 2: Mechanistic Insight & Stereochemical Logic[1][3]
Understanding the conformational landscape is prerequisite to controlling diastereoselectivity.[2][3]
Conformational Analysis
The 6,6-dimethyltetrahydro-2H-pyran-3-one ring exists predominantly in a chair conformation.[1][2][3] The gem-dimethyl group at C6 places one methyl group in the axial position and one in the equatorial position.[1][2][3] This "locks" the ring, preventing ring-flip averaging.[1][3]
-
The Target: The incoming amine attacks the C3 ketone to form an iminium ion.[1][2]
-
The Reduction: The bulky hydride source (STAB) approaches the iminium ion.[1][2]
-
Stereochemical Outcome: To minimize 1,3-diaxial interactions (particularly with the axial methyl at C6 and the axial hydrogens), the thermodynamic preference is for the amine to adopt the equatorial orientation.[1][2]
Reaction Pathway Diagram[1][2]
Caption: Pathway for the reductive amination showing the progression from ketone to the thermodynamically preferred equatorial amine.
Part 3: Experimental Protocols
Protocol A: Direct Reductive Amination (The STAB Method)
Recommended for: Aliphatic amines, benzylamines, and rapid library synthesis.[1]
Reagents:
-
Substrate: 6,6-dimethyltetrahydro-2H-pyran-3-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Use HCl salt if free base is volatile, with added Et3N)[1][2]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[2]
Step-by-Step Procedure:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.2 M).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes.
-
Why: This promotes the formation of the hemiaminal/iminium equilibrium intermediate.[2]
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by LC-MS or TLC.[1][2][3]
-
Endpoint: Disappearance of the ketone peak.[3]
-
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3x).[2][3] Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).[2][3]
Critical Parameter Table:
| Parameter | Specification | Impact on Outcome |
| Solvent | DCE (Preferred) | Promotes iminium formation; compatible with STAB.[1][2][3] |
| pH | Slightly Acidic (AcOH) | Catalyzes dehydration of hemiaminal to iminium.[2][3] |
| Temperature | 0°C → RT | Low temp addition improves diastereoselectivity (dr).[2][3] |
| Stoichiometry | 1.5 eq STAB | Ensures complete reduction without reducing the ketone (if slow).[2][3] |
Protocol B: Ti(OiPr)₄ Mediated Reductive Amination
Recommended for: Anilines, electron-deficient amines, or sterically hindered ketones.[1][2]
Reagents:
-
Substrate: 6,6-dimethyltetrahydro-2H-pyran-3-one (1.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)[1][2]
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv).[1][2]
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[2][3] The mixture may become viscous.[2][3] Stir neat or in minimal THF for 6–12 hours at room temperature.
-
Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.3 M).
-
Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.
-
Workup (The "Titanium Emulsion" Fix):
-
Add water (1 mL per mmol substrate) to quench.[2][3] A white precipitate (TiO₂) will form.[2][3]
-
Crucial Step: Filter the resulting slurry through a pad of Celite.[2][3] Wash the pad thoroughly with EtOAc or MeOH.[2][3]
-
Alternative: Add 1N NaOH to solubilize titanium salts if filtration is slow.[2][3]
-
-
Isolation: Concentrate the filtrate and purify via chromatography.
Part 4: Characterization & Troubleshooting[1]
Stereochemical Assignment (NMR)
The relative stereochemistry (cis/trans) of the newly formed amine at C3 relative to the C6-dimethyl group is best determined by 1H NMR coupling constants (J-values) of the proton at C3 (H3).[1][2]
-
Equatorial Amine (Thermodynamic Product): The proton at C3 (H3) will be Axial .[2]
-
Axial Amine (Kinetic Product): The proton at C3 (H3) will be Equatorial .[2]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Incomplete imine formation.[1][2][3] | Switch to Protocol B (Ti-mediated) to force dehydration.[1][2][3] |
| Alcohol Byproduct | Direct reduction of ketone.[3] | Ensure amine and acid are added before the reducing agent.[3] Use STAB, not NaBH4, in Protocol A. |
| Dialkylation | Primary amine is too reactive.[1] | Use a large excess of amine (5-10 eq) or protect as a benzyl amine first.[1][2][3] |
| Poor Solubility | Titanium salts crashing out.[2][3] | Use the Celite filtration method or wash with aqueous sodium potassium tartrate (Rochelle's salt).[2][3] |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-3.[1]
-
Baran, P. S., et al. "Reductive Amination: A Robust Protocol."[1] Open Flask Guide, Scripps Research Institute.[1] (General reference for STAB protocols in complex synthesis).
Sources
- 1. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE | 1194-16-7 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 5,5-dimethyltetrahydro-2H-pyran-2-one | C7H12O2 | CID 12448178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 9. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Technical Guide: Leveraging (6,6-Dimethyltetrahydro-2H-pyran-3-yl)amine in Medicinal Chemistry
This technical guide details the application of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine (CAS: 1785762-88-0) in medicinal chemistry. It focuses on its utility as a metabolically robust, conformationally biased scaffold for drug discovery.
Executive Summary: The Strategic Value of the Scaffold
This compound (hereafter DTHP-amine ) is a specialized heterocyclic building block designed to address specific liabilities in lead optimization. Unlike the unsubstituted tetrahydropyran-3-amine, the incorporation of the gem-dimethyl group at the C6 position confers two distinct medicinal chemistry advantages:
-
Metabolic Blockade: The C2 and C6 positions of tetrahydropyrans are susceptible to CYP450-mediated oxidative metabolism (α-hydroxylation), leading to ring opening and clearance. The gem-dimethyl substitution at C6 sterically and electronically blocks this metabolic "soft spot," significantly extending the half-life (
) of the parent molecule. -
Conformational Bias (Thorpe-Ingold Effect): The bulky methyl groups increase the rotational energy barrier of the pyran ring, biasing the equilibrium toward specific chair conformations. This reduces the entropic penalty upon binding to a protein target, potentially improving potency (
).
Application Note: Structural & Metabolic Rationale
Metabolic Stability Mechanism
In standard drug design, ether-adjacent carbons are prime sites for metabolic attack.
-
Unsubstituted Pyran: CYP450 abstracts a hydrogen from C6
Radical formation Hydroxylation Hemiacetal collapse Ring opening. -
DTHP-amine: The quaternary carbon at C6 lacks abstractable hydrogens, forcing metabolic enzymes to attack less favorable sites or leaving the ring intact.
Conformational Analysis
The DTHP-amine exists as a racemate or specific enantiomers (
-
Vector Positioning: The amine provides a vector for amide coupling or reductive amination that projects substituents out of the lipophilic pocket created by the methyls.
-
Lipophilicity Modulation: The addition of two methyl groups increases cLogP by approximately 0.5–0.7 units compared to the unsubstituted pyran, useful for tuning permeability in overly polar leads.
Visualization: Metabolic Blockade Strategy
The following diagram illustrates the metabolic rationale behind selecting DTHP-amine over standard pyran amines.
Figure 1: Mechanism of metabolic stabilization provided by the gem-dimethyl group at the C6 position.
Experimental Protocols
Protocol A: General Amide Coupling (Lead Synthesis)
Purpose: To couple DTHP-amine with a carboxylic acid-containing core scaffold (e.g., a heteroaryl acid) to form an amide bond. This is the primary reaction for generating focused libraries.
Materials:
-
DTHP-amine (Free base or HCl salt)
-
Carboxylic Acid Partner (
-COOH) -
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) in a dry 20 mL scintillation vial under nitrogen or argon.
-
Activation: Add DIPEA (3.0 equiv). Stir for 5 minutes. Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Add DTHP-amine (1.1 equiv). Note: If using the HCl salt of the amine, ensure the DIPEA amount is increased to 4.0 equiv to neutralize the salt.
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product
. -
Work-up:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash sequentially with saturated NaHCO
(2 x 10 mL), water (10 mL), and brine (10 mL). -
Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography (SiO
, gradient 0–10% MeOH in DCM) or Preparative HPLC depending on polarity.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Purpose: To install an alkyl or benzyl group on the DTHP-amine nitrogen, creating a secondary amine which retains basicity.
Materials:
-
Aldehyde Partner (
-CHO) -
STAB (Sodium Triacetoxyborohydride)
-
Acetic Acid (AcOH)
-
DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
-
Imine Formation: In a vial, combine DTHP-amine (1.0 equiv) and the Aldehyde (1.0–1.2 equiv) in DCE (0.1 M concentration).
-
Acid Catalysis: Add catalytic AcOH (1–2 drops) to adjust pH to ~5–6. Stir for 30–60 minutes to ensure imine formation.
-
Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5–2.0 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Quench by adding saturated aqueous NaHCO
. Stir vigorously for 20 minutes until gas evolution ceases. -
Extraction: Extract with DCM (3x). Dry combined organics over MgSO
. -
Purification: Isolate via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to obtain the secondary amine formate salt.
Protocol C: Chiral Resolution (Enantiomeric Separation)
Purpose: DTHP-amine has a chiral center at C3. Drug candidates usually require single enantiomers. If the starting material is racemic, resolution is required.
Methodology:
-
Technique: Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
-
Column Screening: Chiralpak AD-H, OD-H, or IC columns are recommended for amine-containing pyrans.
-
Mobile Phase: CO
/ Methanol (with 0.2% Diethylamine or Ammonia as a modifier). -
Detection: UV at 210/254 nm.
-
Procedure:
-
Dissolve racemic DTHP-amine derivative in MeOH (10 mg/mL).
-
Inject onto the screening column (isocratic flow, e.g., 20% MeOH).
-
Identify conditions with Resolution (
) > 1.5. -
Scale up for preparative separation.
-
Data Summary & Specifications
The following table summarizes the physicochemical properties relevant to drug design for DTHP-amine compared to the unsubstituted analog.
| Property | DTHP-amine (Target) | Tetrahydro-2H-pyran-3-amine (Reference) | Impact on Drug Design |
| Formula | C | C | Increased MW (+28 Da) |
| MW | 129.20 g/mol | 101.15 g/mol | Fragment-sized |
| C6 Substitution | gem-Dimethyl | Hydrogens | Blocks Metabolic Soft Spot |
| Chirality | 1 Center (C3) | 1 Center (C3) | Requires Stereocontrol |
| Lipophilicity | Higher LogP | Lower LogP | Improved permeability |
| Basicity (pK | ~10.5 (est) | ~10.6 | Standard primary amine |
Synthesis Workflow Diagram
The following workflow illustrates the integration of DTHP-amine into a parallel medicinal chemistry campaign.
Figure 2: Workflow for utilizing DTHP-amine in divergent library synthesis.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–612. (Context: Strategies for metabolic blocking including gem-dimethyl effects). Link
-
Beume, R., et al. (2020). Synthesis of 2,2,6-Trisubstituted 5-Methylidene-tetrahydropyran-4-ones. Molecules, 25(3), 594. (Context: Synthetic methodologies for substituted pyran rings). Link
-
Wuitschik, G., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Context: General principles of ether-containing heterocycles in physicochemical property modulation). Link
-
Sigma-Aldrich Product Sheet. 6,6-Dimethyltetrahydro-2H-pyran-3-amine (CAS 1785762-88-0). (Verification of commercial availability and basic properties). Link
Sources
- 1. 1195174-87-8|(R)-3,3-Dimethyltetrahydro-2H-pyran-4-amine|BLD Pharm [bldpharm.com]
- 2. 1785762-88-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. This compound - CAS:1785762-88-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Green Synthesis of 2-Amino-4H-Pyran Scaffolds
Protocol Series: Sustainable Heterocyclic Chemistry
Executive Summary & Strategic Relevance
The 2-amino-4H-pyran scaffold (often referred to in broader contexts as 3-functionalized aminopyrans) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anticancer, antimicrobial, and anticoagulant therapeutics. Traditional synthesis routes often rely on volatile organic solvents (benzene, DMF), toxic basic catalysts (piperidine), and energy-intensive refluxing, leading to high E-factors (waste-to-product ratios).
This guide details two greener synthesis routes that align with the 12 Principles of Green Chemistry. These protocols prioritize Atom Economy , Benign Solvents (Water) , and Energy Efficiency (Mechanochemistry).
Target Molecule Scope[1][2][3][4][5][6][7][8]
-
Core Scaffold: 2-amino-3-cyano-4H-pyran derivatives.[1][2][3][4][5][6]
-
Reactants: Aryl Aldehyde + Malononitrile + C-H Activated Acid (e.g., Dimedone or Ethyl Acetoacetate).
Mechanistic Insight: The Knoevenagel-Michael-Cyclization Cascade
Understanding the reaction mechanism is critical for troubleshooting yield issues. The reaction proceeds through a cascade sequence. In water or solvent-free conditions, the "hydrophobic effect" or "contact-induced activation" accelerates the initial condensation steps.
Pathway Diagram
The following diagram illustrates the stepwise formation of the pyran ring.
Figure 1: The cascade mechanism involving Knoevenagel condensation followed by Michael addition and cyclization.
Protocol A: Aqueous Synthesis using Magnetically Recoverable Nanocatalysts
Rationale: Water is the ideal green solvent. Using a magnetically recoverable catalyst (e.g., Nano-Fe₃O₄ or Nano-SnO₂) eliminates filtration waste and allows for catalyst recycling (up to 5 runs).
Materials
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Nitrile: Malononitrile (1.0 mmol)
-
C-H Acid: Dimedone (1.0 mmol)
-
Solvent: Deionized Water (5 mL)
-
Catalyst: Nano-SnO₂ or Fe₃O₄@SiO₂ (10-15 mol%)
-
Equipment: Round-bottom flask, magnetic stirrer, external magnet (for separation).
Step-by-Step Methodology
-
Pre-dispersion: In a 25 mL round-bottom flask, disperse the nanocatalyst in 5 mL of water via ultrasonication for 5 minutes. Why: This ensures maximizing surface area availability.
-
Addition: Add benzaldehyde, malononitrile, and dimedone simultaneously to the aqueous suspension.
-
Reaction: Reflux the mixture with vigorous stirring.
-
Observation: The reaction mixture will likely become turbid as the hydrophobic reactants cluster (hydrophobic effect).
-
-
Monitoring: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). Reaction typically completes in 15–30 minutes .
-
Catalyst Recovery:
-
Cool the mixture to room temperature.
-
If using magnetic nanoparticles: Apply an external magnet to the flask bottom to sequester the catalyst. Decant the supernatant.
-
If using non-magnetic oxides (SnO₂): Centrifuge the mixture to pellet the catalyst.
-
-
Product Isolation: The crude product usually precipitates out of the aqueous supernatant. Filter the solid and wash with cold water.
-
Purification: Recrystallize from hot ethanol (95%). Do not use column chromatography (to maintain Green status).
Protocol B: Solvent-Free Mechanochemical Synthesis (Ball Milling)
Rationale: Solvent-free synthesis (Mechanochemistry) utilizes mechanical energy to drive the reaction, often reducing reaction times from hours to minutes and eliminating solvent waste entirely (E-Factor
Materials
-
Reactants: Same molar ratios as Protocol A (1:1:1).
-
Catalyst: Potassium Phthalimide (POPI) or Basic Alumina (10 mol%).
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Mortar and Pestle (for small scale).
-
Jars/Balls: Stainless steel or Zirconia (10mm balls).
Step-by-Step Methodology
-
Loading: Place the aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the solid catalyst into the milling jar.
-
Grinding Parameters:
-
Frequency: 20–25 Hz (400–500 rpm).
-
Time: 10–20 minutes.
-
Cycle: Pause every 5 minutes to prevent overheating (which can degrade thermolabile aldehydes).
-
-
Extraction:
-
After milling, the result is a dry, solid powder.
-
Add a minimal amount of hot ethanol to the jar to dissolve the product.
-
The catalyst (if insoluble support like Alumina is used) can be filtered off. If POPI is used, it is water-soluble; wash the final solid with water.
-
-
Crystallization: Allow the ethanol filtrate to cool. Collect crystals via vacuum filtration.
Comparative Analysis: Green vs. Traditional
The following data highlights the efficiency gains of the described protocols compared to the traditional piperidine-catalyzed reflux in ethanol.
| Metric | Traditional Method | Protocol A (Aq. Nanocatalyst) | Protocol B (Mechanochemistry) |
| Solvent | Ethanol/DMF | Water | None (Solvent-Free) |
| Catalyst | Piperidine (Toxic) | Nano-SnO₂ / Fe₃O₄ (Reusable) | POPI / Alumina (Mild) |
| Time | 2–4 Hours | 15–30 Minutes | 10–20 Minutes |
| Yield | 75–85% | 90–96% | 88–95% |
| Purification | Chromatography often needed | Recrystallization | Recrystallization |
| Atom Economy | Moderate | High | Very High |
Troubleshooting & Optimization
-
Reactant Solubility: In Protocol A (Water), reactants may clump. High-speed stirring is non-negotiable to maintain the emulsion required for the reaction.
-
Catalyst Deactivation: If reusing nanocatalysts, wash them with acetone and dry at 80°C between runs to remove organic fouling.
-
Aldehyde Oxidation: Aromatic aldehydes can oxidize to benzoic acid if left exposed to air too long before reaction. Ensure fresh distillation of liquid aldehydes.
-
Viscosity in Ball Milling: If the mixture becomes a sticky paste (gumming) inside the ball mill, add a chemically inert grinding auxiliary (e.g., NaCl or silica sand) to assist in energy transfer.
References
-
Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Source: Journal of Medicinal and Nanomaterials Chemistry. URL:[Link]
-
Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. Source: Green Chemistry (RSC Publishing). URL:[Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Source: RSC Advances. URL:[Link][8]
-
Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free conditions. Source: Current Chemistry Letters. URL:[Link]
Sources
- 1. Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Pharmacophore Modeling of Pyran-Based Scaffolds
From Conformational Sampling to Virtual Screening
Executive Summary & Scientific Rationale
Pyran-based heterocycles represent a privileged scaffold in medicinal chemistry, forming the core of diverse bioactive agents ranging from anticoagulants (Warfarin) to neuraminidase inhibitors (Zanamivir) and anticancer chromenes. However, modeling these compounds presents a distinct "Pyran Paradox": while the scaffold appears simple, the tetrahydropyran (THP) ring exhibits significant conformational plasticity (chair-boat transitions), while fused systems like chromenes impose rigid planarity that dictates specific electrostatic stacking.
This guide details a high-precision protocol for pharmacophore modeling of pyran derivatives. Unlike generic modeling workflows, this protocol prioritizes ring-puckering energy corrections and lone-pair directionality of the ether oxygen—two factors frequently overlooked that lead to false-negative virtual screening results.
Phase I: Dataset Curation & Stereochemical Enumeration
Objective: To generate a clean, chemically valid training set that accounts for the chirality inherent in substituted pyran rings.
The "Chirality Trap" in Pyrans
Substituted tetrahydropyrans often contain multiple chiral centers. A common error is modeling only the thermodynamically most stable isomer, ignoring that bio-active conformations often occupy higher-energy states (e.g., axial substituents).
Protocol 1: Ligand Preparation
-
Structure Retrieval: Import 2D structures (SMILES/SDF) of known actives (e.g., from ChEMBL or proprietary assays).
-
Protonation State Assignment: Use Epik (Schrödinger) or Protonate3D (MOE) at pH 7.4 ± 1.0.
-
Critical Check: Ensure the enol/keto tautomers of pyran-2-ones (coumarins) are enumerated. The keto form is typically dominant, but the enol form acts as a distinct Hydrogen Bond Donor (HBD).
-
-
Stereoisomer Enumeration:
-
For undefined centers, generate all stereoisomers.
-
For defined centers, retain specific chirality but flag "flippable" nitrogen centers if attached to the ring.
-
-
Energy Minimization: Apply the OPLS4 force field .
-
Constraint: Apply a 10 kcal/mol restraint on the pyran ether oxygen initially to prevent ring breaking, then relax.
-
Phase II: Pyran-Specific Conformational Sampling
Objective: To sample the full conformational space of the pyran ring, specifically the transition between 4C1 and 1C4 chairs and the boat/twist-boat intermediates.
The "Flexible Ring" Protocol
Standard conformational searches often miss the high-energy boat conformations that are essential for transition-state mimics (e.g., in glycosidase inhibitors).
Tools Recommended: OMEGA (OpenEye), ConfGen (Schrödinger), or MOE Conformational Search.
Step-by-Step Workflow:
-
Algorithm Selection: Use a Systematic Search or Stochastic (Monte Carlo) method rather than simple molecular dynamics to ensure barrier crossing.
-
Energy Window: Set the energy cutoff to 15–20 kcal/mol (higher than the standard 10 kcal/mol).
-
Reasoning: The barrier for pyran ring inversion can approach 10-12 kcal/mol. Restricting the window excludes biologically relevant "distorted" conformations.
-
-
RMSD Filter: Set heavy-atom RMSD cutoff to 0.5 Å .
-
Torsion Constraints (Pyran Specific):
-
Explicitly sample the intra-ring torsion angles (
and ) to force the software to explore the pseudo-rotational itinerary of the pyran ring. -
Validation: Ensure the output ensemble contains both chair conformers if the substituents allow it.
-
Phase III: Pharmacophore Hypothesis Generation
Objective: To translate chemical features into a 3D spatial query.
Feature Definitions for Pyran Scaffolds
| Feature Type | Chemical Moiety | Geometric Constraint |
| HBA (Hydrogen Bond Acceptor) | Pyran Ether Oxygen (-O-) | Vector must align with the sp3 lone pairs. Note: This is often a weak HBA; mark as "optional" if data suggests. |
| HBA (Hydrogen Bond Acceptor) | Carbonyl Oxygen (C=O) | Strong HBA (in coumarins/chromones). Vector is in the plane of the ring. |
| HBD (Hydrogen Bond Donor) | -OH / -NH2 substituents | Vector directed along the X-H bond. |
| RA (Ring Aromatic) | Fused Benzene Ring | Centroid of the benzene ring. Normal vector perpendicular to the plane. |
| HY (Hydrophobic) | C-3/C-4 Alkyl chains | Sphere covering the alkyl chain. |
Protocol 2: Common Feature Alignment (Ligand-Based)
Use this when the target structure is unknown.
-
Select Reference Ligand: Choose the most potent, rigid analogue (e.g., a fused chromene) as the template.
-
Alignment: Align the training set molecules to the reference based on pharmacophoric features, not just atomic overlap.
-
Feature Scoring:
-
Identify features present in >75% of active compounds.
-
Exclusion Volumes: Map the steric bulk of inactive analogues to define "forbidden zones" (Exclusion Spheres). This is critical to reducing false positives.
-
Protocol 3: Structure-Based Generation (Target Known)
Example Target: EGFR (PDB: 6JXT) or AChE.
-
Interaction Mapping: Analyze the PDB complex.[1] Identify residues interacting with the pyran core.
-
Example: In AChE, the pyran ring often stacks against Trp286 (pi-pi stacking).
-
-
Feature Extraction: Convert these interactions directly into pharmacophore features.
-
Shape Constraints: Add a "Shape Constraint" derived from the receptor binding pocket to act as a hard filter for steric fit.
Phase IV: The Self-Validating System (Model Validation)
Objective: To prove the model can distinguish actives from decoys (Trustworthiness).
Protocol 4: ROC and Enrichment Analysis
Do not rely solely on the training set fit. You must perform an external validation.
-
Decoy Generation:
-
Input your active ligands into the DUD-E (Directory of Useful Decoys - Enhanced) generator.
-
Ratio: Generate 50 decoys for every 1 active.
-
Pyran Specific: Ensure decoys match the molecular weight and LogP of your pyrans but possess different topologies (e.g., furan or cyclohexane cores).
-
-
Screening: Screen the combined Active + Decoy library against your pharmacophore model.
-
Metrics Calculation:
-
ROC AUC (Area Under Curve): Must be > 0.7 for a predictive model.
-
EF1% (Enrichment Factor at 1%): Measures early recognition.
-
Threshold: An EF > 10 is considered excellent for pyran scaffolds.
-
Visualization of Workflows
Diagram 1: The "Pyran-Specific" Modeling Pipeline
This workflow emphasizes the critical conformational sampling step necessary for flexible rings.
Caption: Step-by-step workflow for pyran pharmacophore modeling, highlighting the high-energy conformational sampling loop.
Diagram 2: Pharmacophore Feature Mapping on a Chromene Scaffold
Visualizing how chemical features map to the rigid chromene vs. flexible pyran regions.
Caption: Conceptual mapping of pharmacophoric features onto a generalized pyran/chromene scaffold.
Data Presentation: Validation Metrics
When reporting your model's performance, summarize the validation data in the following format:
| Model ID | Features | Sensitivity (Se) | Specificity (Sp) | ROC AUC | Enrichment Factor (1%) |
| Model_01 | RRHH (2 Aro, 2 Hyd) | 0.85 | 0.40 | 0.62 | 4.5 |
| Model_02 | ADHR (1 Acc, 1 Don, 1 Hyd, 1 Aro) | 0.92 | 0.88 | 0.91 | 14.2 |
| Model_03 | DDHH (2 Don, 2 Hyd) | 0.60 | 0.95 | 0.78 | 8.1 |
Interpretation:Model_02 is the superior candidate. It balances sensitivity and specificity with a high AUC (>0.[2][3][4]9) and excellent early enrichment (EF > 10), indicating it effectively retrieves active pyrans from the decoy set.
References
-
Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents. Frontiers in Pharmacology. (2016). Validated protocols for anticancer pharmacophore generation.[1][5]
-
Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates. International Journal of Molecular Sciences. (2022).[1] Detailed methodology on ROC and Enrichment Factor calculation for natural products.
-
Ligand-Based Pharmacophore Modeling using RDKit. Computational Chemistry Drug Designing. (2025). Technical breakdown of feature definitions (HBA, HBD, Aromatic) relevant to small molecule design.
-
Conformational analysis of tetrahydropyran rings. Beilstein Journal of Organic Chemistry. (2013). Structural insights into the chair-boat transitions of pyran rings, essential for setting energy windows.
-
The value of pyrans as anticancer scaffolds. RSC Advances. (2017). Comprehensive review of pyran biological targets and structural activity relationships (SAR).
Sources
- 1. Frontiers | Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies [frontiersin.org]
- 2. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma [mdpi.com]
- 3. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of Pyran Amine-Based mTOR Inhibitors
Executive Summary
The mechanistic Target of Rapamycin (mTOR) remains a critical node in oncology drug discovery. While first-generation rapalogs (allosteric inhibitors) faced limitations in incomplete mTORC1 inhibition and feedback loop activation, second-generation ATP-competitive inhibitors (TORKinibs) offer potent, dual mTORC1/2 suppression.
This application note details the strategic incorporation of pyran amines (specifically 4-aminotetrahydropyran) into TORKinib scaffolds. Unlike the traditional morpholine moiety found in early PI3K/mTOR inhibitors (e.g., GDC-0980), the tetrahydropyran (THP) ring acts as a superior bioisostere. It modulates lipophilicity (
This guide provides a validated protocol for the regioselective synthesis of pyran-amine substituted pyrimidine/triazine cores, a common structural motif in potent mTOR inhibitors.
Strategic Rationale: The Pyran vs. Morpholine Switch
In kinase inhibitor design, the solvent-exposed region of the ATP pocket often tolerates bulkier solubilizing groups. Historically, morpholine was the default choice. However, the switch to 4-aminotetrahydropyran offers distinct physicochemical advantages:
| Feature | Morpholine Moiety | 4-Aminotetrahydropyran (THP) | Impact on Drug Design |
| H-Bonding | Acceptor (Ether O) + Donor/Acceptor (Amine N) | Acceptor (Ether O) only | THP avoids the basic nitrogen, reducing non-specific binding and hERG liability. |
| Lipophilicity | Lower | Moderate | THP optimizes membrane permeability while maintaining solubility. |
| Metabolism | N-oxidation / Ring opening | Oxidative metabolism at C-position | THP is generally more metabolically stable than the morpholine ring in oxidative environments. |
| Entropy | Chair conformation | Chair conformation | Both provide rigid vector orientation, but THP lacks the N-inversion energy penalty. |
Pathway Visualization
The following diagram illustrates the mTOR signaling cascade and the precise intervention point of ATP-competitive inhibitors synthesized via this protocol.
Caption: Dual inhibition of mTORC1 and mTORC2 by ATP-competitive inhibitors prevents feedback activation of AKT (via Ser473), a key advantage over rapamycin.[1]
Detailed Synthetic Protocols
This workflow describes the synthesis of a representative 4-(tetrahydropyran-4-ylamino)-pyrimidine core. This motif is adaptable to various bicyclic scaffolds (e.g., quinolines, thienopyrimidines) used in current literature.
Workflow Overview
Caption: General synthetic route for functionalizing di-halogenated kinase scaffolds with pyran amines.
Protocol A: Regioselective Coupling
The most critical step is the nucleophilic aromatic substitution (
Materials:
-
Scaffold: 2,4-Dichloro-6-methylpyrimidine (or equivalent bicyclic core like 4-chloro-quinazoline).
-
Nucleophile: 4-Aminotetrahydropyran (CAS: 38041-19-9).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher boiling points.
Step-by-Step Procedure:
-
Preparation: Dissolve 2,4-Dichloro-6-methylpyrimidine (1.0 equiv, 5 mmol) in anhydrous EtOH (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature favors substitution at the more electrophilic C-4 position over the C-2 position.
-
Addition: Add DIPEA (2.5 equiv) followed by the dropwise addition of 4-aminotetrahydropyran (1.1 equiv) dissolved in 5 mL EtOH.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Checkpoint: The product should appear as the major peak; traces of the bis-substituted product indicate the temperature was too high or excess amine was added too quickly.
-
-
Work-up: Remove solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes). -
Yield: Typical yield is 75–85% of the C-4 substituted isomer.
Protocol B: Cross-Coupling to Final Inhibitor
To complete the mTOR inhibitor, the remaining chlorine (usually at C-2) is coupled with an aryl moiety (often an indole, pyridine, or substituted benzene) to engage the hinge region of the kinase.
Step-by-Step Procedure:
-
Reactants: Combine the Intermediate from Protocol A (1.0 equiv) with the desired Aryl Boronic Acid (1.2 equiv).
-
Catalyst System: Add
(0.05 equiv) and (2M aqueous solution, 3.0 equiv). -
Solvent: Dissolve in 1,4-Dioxane (10 mL per mmol).
-
Condition: Degas with Nitrogen for 5 mins. Heat at 90°C for 12 hours (or microwave at 110°C for 30 mins).
-
Isolation: Filter through Celite, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Analytical & Biological Validation
Chemical Verification[3][4]
-
1H NMR (DMSO-d6): The pyran ring protons are diagnostic. Look for the multiplet at
3.8–3.9 ppm (equatorial protons adjacent to oxygen) and the methine proton attached to the amine at 4.1 ppm. -
LC-MS: Confirm mass [M+H]+. The pyran ring adds distinct polarity compared to alkyl chains, often eluting earlier on C18 columns than cyclohexyl analogs.
Biological Assay (mTOR Kinase Activity)
To verify the efficacy of the synthesized pyran-amine inhibitor, use a FRET-based LanthaScreen™ or ADP-Glo™ assay.
Assay Conditions:
-
Enzyme: Recombinant human mTOR (residues 1360–2549).
-
Substrate: GFP-4EBP1 (physiological substrate).
-
ATP Concentration:
apparent (typically 10 M) to ensure competitive inhibition measurement. -
Control: Rapamycin (allosteric control) and PI-103 (ATP-competitive control).
Data Interpretation:
Calculate
References
-
Pharmacophore Bioisosterism
-
PharmaBlock. (2020).[2] Tetrahydropyrans in Drug Discovery. Retrieved from
- Note: Highlights the and metabolic advantages of THP over morpholine.
-
-
Synthetic Methodology (
):-
Lozada-Rodríguez, L., et al. (2023).[3][2] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.[2]
- Note: Provides detailed experimental conditions for nucleophilic substitution on pyridine/pyrimidine cores.
-
-
mTOR Inhibitor SAR
-
Barlaam, B., et al. (2011).[4] Discovery of potent and selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. (Cited in context of pyrimidine scaffold optimization).
-
General Reference for Scaffold Chemistry:
-
-
Morpholine vs.
-
Koureli, E., et al. (2019).[1] Morpholine as a privileged structure: A review on the medicinal chemistry.... Medicinal Research Reviews.
- Note: Contrasts the metabolic liabilities of morpholine which pyran amines aim to solve.
-
Sources
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Note: Hetero-Diels-Alder Strategies for the Construction of 2H-Pyran-2-one Scaffolds
Executive Summary
The 2H-pyran-2-one (2-pyrone) pharmacophore is a structural cornerstone in diverse bioactive natural products, including cardiotonic bufadienolides, HIV protease inhibitors (e.g., Tipranavir), and antimicrobial agents.[1][2][3] While often utilized as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions to generate complex aromatics, the de novo synthesis of the 2-pyrone ring itself remains a critical bottleneck in medicinal chemistry.
This guide details the Hetero-Diels-Alder (HDA) approach for constructing the 2-pyrone core. Unlike traditional Knoevenagel condensations which can suffer from harsh conditions and limited regiocontrol, the HDA route—specifically utilizing Brassard’s Diene —offers a convergent, stereocontrolled, and atom-economical pathway. This protocol focuses on the Lewis Acid-catalyzed [4+2] cycloaddition of 1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene with aldehydes, followed by acid-mediated elimination to yield 4-methoxy-2-pyrones.
Mechanistic Principles & Causality
The Diels-Alder Paradox in Pyrone Chemistry
In standard practice, 2-pyrones are electron-deficient dienes used to synthesize benzene rings via IEDDA. However, to synthesize the pyrone ring via a Diels-Alder manifold, we must invert this logic. We utilize an electron-rich oxa-diene (Brassard’s Diene) reacting with an electron-deficient dienophile (carbonyl).
The Brassard's Diene HDA Pathway
The reaction between Brassard's diene and an aldehyde is formally a [4+2] cycloaddition. However, the mechanism is highly sensitive to the Lewis Acid (LA) employed and the temperature:
-
Concerted Pathway (True HDA): Promoted by mild Lewis acids (e.g.,
) at higher temperatures. -
Stepwise Pathway (Mukaiyama-Aldol): Promoted by strong Lewis acids (e.g.,
, ) at cryogenic temperatures (-78°C). This proceeds via a zwitterionic intermediate which cyclizes upon warming or workup.
Crucial Transformation: The initial adduct is often a dihydropyrone or an open-chain aldol product. The formation of the aromatic 2-pyrone requires a subsequent acid-catalyzed elimination step (usually TFA or HCl) to extrude methanol and/or silanol, driving the equilibrium toward the stable lactone.
Figure 1: Mechanistic pathway for the synthesis of 2-pyrones via Brassard's Diene HDA. Note the critical elimination step required to restore aromaticity.
Experimental Protocol: Synthesis of 6-Substituted-4-Methoxy-2-Pyrones
Target: Synthesis of 6-phenyl-4-methoxy-2H-pyran-2-one. Scale: 1.0 mmol (Model Reaction).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Benzaldehyde | Dienophile | 1.0 | Distilled prior to use. |
| Brassard's Diene | Diene | 1.2 | 1,3-dimethoxy-1-(trimethylsilyloxy)-1,3-butadiene. Moisture sensitive. |
| Catalyst | 0.1-0.2 | For asymmetric induction (optional); use | |
| Dichloromethane (DCM) | Solvent | - | Anhydrous, degassed. |
| Trifluoroacetic Acid (TFA) | Reagent | 2.0 | Promotes elimination/lactonization. |
Step-by-Step Methodology
Step 1: Catalyst Preparation (Inert Atmosphere)
-
Flame-dry a 25 mL Schlenk flask and purge with Argon.
-
Add (R)-BINOL (0.1 mmol) and activated 4Å molecular sieves (100 mg).
-
Add anhydrous DCM (5 mL) and
(0.1 mmol). -
Stir at room temperature for 1 hour to form the chiral Lewis Acid complex.
Step 2: HDA Cycloaddition
-
Cool the reaction mixture to -78°C (dry ice/acetone bath).
-
Add Benzaldehyde (1.0 mmol) dropwise. Stir for 10 minutes to allow coordination.
-
Add Brassard's Diene (1.2 mmol) slowly down the side of the flask to avoid localized warming.
-
Stir at -78°C for 4–8 hours. Monitor by TLC (Note: Intermediate may streak or appear different from final product).
Step 3: Acid-Mediated Elimination (The "Aromatization" Step)
-
Quench the reaction at -78°C with 2 drops of water.
-
Allow the mixture to warm to 0°C.
-
Add TFA (2.0 mmol) dissolved in DCM (1 mL).
-
Stir at room temperature for 2 hours. Observation: This step converts the silyl-ether intermediate into the stable pyrone ring.
-
Neutralize with saturated
solution.
Step 4: Workup & Purification
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 2-pyrones are typically UV-active and polar.
Figure 2: Experimental workflow for the Lewis Acid-catalyzed synthesis of 2-pyrones.
Validation & Troubleshooting
Structural Validation (NMR)
The formation of the 2-pyrone ring is self-validating through specific
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |
| H-3 | 5.40 – 5.55 | Doublet (d) | Characteristic of | |
| H-5 | 6.00 – 6.20 | Doublet (d) | Meta-coupling with H-3 is definitive for 2-pyrone. | |
| -OMe | 3.80 – 3.90 | Singlet (s) | - | Confirms retention of methoxy group from diene. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in Lewis Acid or Solvent. | Brassard's diene hydrolyzes rapidly. Ensure strict anhydrous conditions and fresh distillation of DCM. |
| No Elimination (Intermediate trapped) | Insufficient acid strength or time. | The intermediate silyl ether is stable. Ensure TFA is added and reaction runs at RT for full conversion to pyrone. |
| Racemization (in asymmetric protocols) | Temperature fluctuation.[4] | Maintain -78°C strictly during the addition phase. Mukaiyama-Aldol pathways are highly temp-sensitive. |
| Polymerization | Diene decomposition. | Store Brassard's diene at -20°C under Argon. Do not use if liquid has turned dark brown/viscous. |
Strategic Applications in Drug Discovery[7][8]
The 2-pyrone moiety synthesized via this protocol serves as a versatile platform:
-
HIV Protease Inhibitors: 4-hydroxy-2-pyrones (accessible by demethylation of the 4-methoxy product) are bioisosteres of cyclic ureas found in Tipranavir.
-
Diels-Alder Cycloadducts: The resulting 2-pyrone can serve as the diene in subsequent IEDDA reactions to generate polysubstituted benzenes or bicyclo[2.2.2]octenes, common in alkaloid synthesis.
-
Bufadienolides: The 2-pyrone ring at the C17 position of steroids is essential for cardiotonic activity (Na+/K+-ATPase inhibition).
References
-
Savard, J., & Brassard, P. (1984). Regiospecific syntheses of quinones using vinylogous nucleophilic substitution. Tetrahedron, 40(18), 3455-3464.
-
Fan, Q., Lin, L., Liu, J., Huang, Y., & Feng, X. (2005).[4][5] A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes. European Journal of Organic Chemistry, 2005(16), 3542-3552.
-
Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[6][4][5][7][8][9] Journal of the American Chemical Society, 96(25), 7807-7808.
-
McGlacken, G. P., & Fairlamb, I. J. (2005). 2-Pyrone natural products and systems as privileged catalytic scaffolds.[2][8][10] Natural Product Reports, 22(3), 369-385.
-
Woodard, B. T., & Posner, G. H. (1999). Recent advances in the Diels-Alder reaction of 2-pyrones. Advances in Cycloaddition, 5, 47-83.
Sources
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Efficient Asymmetric Hetero-Diels-Alder Reaction of the Brassard Diene with Aldehydes [organic-chemistry.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Pyrone synthesis [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Precision Analytics for Pyran Amines: From Achiral Purity to Stereochemical Resolution
Strategic Overview & Decision Matrix
Pyran amines (e.g., 4-aminotetrahydropyran) represent a unique analytical challenge in drug development. Structurally, they combine a cyclic ether with a basic amine, often lacking a strong UV chromophore while possessing significant polarity. Furthermore, substituted pyrans frequently introduce chirality, necessitating rigorous enantiomeric purity assessment.
This guide moves beyond generic "amine analysis" to address the specific physicochemical behaviors of the pyran pharmacophore:
-
The Chromophore Deficit: Many pyran amines are UV-transparent, rendering standard diode array detection (DAD) insufficient without derivatization.
-
The Basicity Problem: Interaction between the amine nitrogen and silanols on silica columns leads to severe peak tailing.
-
Stereochemical Lability: The potential for ring-opening or racemization under acidic conditions requires careful pH control.
Analytical Decision Tree
The following logic flow dictates the selection of the optimal technique based on the specific pyran amine subclass.
Figure 1: Analytical workflow selection based on molecular structure and chromophore availability.
Protocol A: Chemical Purity via UHPLC-CAD
Objective: Quantify chemical purity of non-chromophoric pyran amines (e.g., 4-aminotetrahydropyran).
The "Why" (Causality)
Standard UV detection fails for aliphatic pyran amines due to the lack of conjugated
Experimental Setup
| Parameter | Specification |
| Instrument | UHPLC System with Charged Aerosol Detector (CAD) |
| Column | Hybrid C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile (MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Detection | CAD (Evap Temp: 35°C, Power Function: 1.0) |
| Injection Vol | 2.0 µL |
Step-by-Step Workflow
-
Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of water. Adjust pH to 10.0 with ammonium hydroxide. Critical: Fresh preparation is required every 48 hours to prevent pH drift due to
absorption. -
Sample Dilution: Dissolve the pyran amine in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.
-
Gradient Program:
-
0.0 min: 5% B[2]
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
13.0 min: 5% B (Re-equilibration)
-
-
System Suitability (Self-Validation):
-
Tailing Factor (
): Must be < 1.5. If tailing occurs, increase buffer pH or concentration. -
Sensitivity: S/N ratio for the LOQ (0.05%) solution must be > 10.
-
Protocol B: Stereochemical Purity via Normal Phase Chiral LC
Objective: Resolve enantiomers of chiral pyran derivatives (e.g., substituted chroman-amines).
The "Why" (Causality)
Chiral recognition requires a "three-point interaction" between the analyte and the stationary phase. For pyran amines, Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases (e.g., Chiralpak AD/OD) are most effective [2]. A basic additive (Diethylamine or DEA) is mandatory in the mobile phase. Without it, the amine group interacts non-specifically with the silica support, destroying resolution and causing peak broadening.
Experimental Setup
| Parameter | Specification |
| Mode | Normal Phase LC |
| Column | Amylose-based (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Lower temperature often improves chiral resolution) |
| Detection | UV at 210 nm (or CAD if no chromophore) |
Optimization Workflow (Graphviz)
Figure 2: Iterative optimization strategy for chiral resolution.
Critical Protocol Notes
-
Additive Concentration: Maintain DEA between 0.05% and 0.1%. Higher concentrations can damage the column; lower concentrations fail to suppress tailing.
-
Solvent Miscibility: Ensure the system is flushed with 100% Isopropanol before switching from Reverse Phase to Normal Phase Hexane-based solvents to prevent precipitation.
Protocol C: Volatile Impurity Profiling (GC-MS)
Objective: Identify residual solvents and volatile synthesis byproducts (e.g., unreacted dihydropyran).
The "Why" (Causality)
Small pyran amines are often semi-volatile. Direct injection into a GC can lead to thermal degradation or adsorption if the liner is not properly deactivated. We use a Base-Deactivated Wax Column (PEG stationary phase) which is polar enough to retain the amine but treated to prevent peak tailing [3].
Experimental Setup
-
Column: DB-WAX Ultra Inert or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 10:1, 250°C. Liner must be deactivated with silazane.
-
Oven: 40°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).
-
Detector: MSD (Scan 35-350 m/z).
References
-
Phenomenex. (2023). Chiral HPLC Separation Strategies for Basic Pharmaceuticals. Retrieved from [Link]
-
Agilent Technologies. (2022). GC Analysis of Amines using Ultra Inert Columns. Retrieved from [Link]
- Cass, Q. B., et al. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases.
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Sources
Application Note: Functionalization of the Amino Group in (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
[1][2]
Abstract
The functionalization of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine represents a critical workflow in the synthesis of diverse medicinal pharmacophores. The tetrahydropyran (THP) ring serves as a bioisostere for morpholine or cyclohexane, improving metabolic stability and solubility profiles. This guide details the strategic functionalization of the C3-primary amine, addressing the specific steric and electronic constraints imposed by the C6-gem-dimethyl moiety.[1] We provide optimized protocols for amide coupling, reductive amination, and sulfonylation, supported by mechanistic insights and troubleshooting matrices.
Introduction & Structural Analysis[3][4][5][6]
The Molecule
This compound is a heterocyclic building block characterized by a primary amine at the C3 position and a gem-dimethyl group at the C6 position.[1][2]
-
Molecular Formula: C7H15NO[2]
Mechanistic Considerations
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): Unlike a simple THP amine, the 6,6-dimethyl substitution restricts the conformational flexibility of the pyran ring.[1] One methyl group inevitably occupies an axial position, creating 1,3-diaxial strain if the ring flips. This generally locks the ring into a specific chair conformation.[2] Consequently, the C3-amine is held in a relatively rigid spatial orientation (axial or equatorial depending on the specific isomer), which influences its nucleophilicity and accessibility.[1]
Electronic Environment: The oxygen atom at position 1 exerts an inductive effect (-I), slightly reducing the pKa of the C3-amine compared to a cyclohexylamine analog.[1] However, it remains sufficiently nucleophilic for standard amine functionalizations.[2]
Strategic Planning: Reaction Workflows
Before initiating synthesis, researchers must select the appropriate pathway based on the desired linkage stability and target library diversity.
Figure 1: Decision matrix for functionalizing the C3-amino group based on target pharmacophore requirements.[1][2]
Detailed Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Application: Ideal for attaching sterically hindered or electron-deficient carboxylic acids to the THP-amine.[1][2] Rationale: The gem-dimethyl group increases lipophilicity but can hinder approach vectors.[1][2] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the aza-benzotriazole moiety accelerates the rate of active ester formation and aminolysis, overcoming steric penalties.[1]
Materials:
-
DMF (Anhydrous, N,N-Dimethylformamide)[1]
Step-by-Step Procedure:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add this compound (1.0 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]
-
Checkpoint: If conversion is <50% after 2 hours, heat to 50°C. The rigid THP ring is thermally stable.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with sat.[2] NaHCO3 (2x), water (1x), and brine (1x).[1][2]
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[1][2]
Protocol B: Reductive Amination (Library Synthesis)
Application: Creating secondary amines for diversity-oriented synthesis.[1][2] Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of NaCNBH3 because it is less toxic and allows for a "one-pot" procedure without requiring harsh pH adjustments.[1][2] It selectively reduces the imine in the presence of the aldehyde.
Materials:
-
Acetic Acid (glacial, catalytic, 1-2 drops)[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.1 M).
-
Catalysis: Add catalytic Acetic Acid.[2] Stir for 30–60 minutes at RT.[1][3]
-
Reduction: Add STAB (1.5 equiv) as a solid.
-
Reaction: Stir vigorously at RT for 12–16 hours (overnight).
-
Quench: Quench by adding sat. NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x).
-
Purification: The secondary amine product is often basic.[2] Purification on amine-functionalized silica or reverse-phase HPLC (with NH4OH modifier) is recommended to prevent streaking.[1][2]
Protocol C: Sulfonylation
Application: Synthesis of Sulfonamides (common in kinase inhibitors).[1][2]
Materials:
Step-by-Step Procedure:
-
Solvation: Dissolve the amine in anhydrous DCM (0.1 M) and cool to 0°C (ice bath).
-
Base: Add TEA or Pyridine (2.0 equiv).
-
Addition: Dropwise add the Sulfonyl Chloride (dissolved in minimal DCM) to the cooled amine solution.
-
Warm: Allow the mixture to warm to RT naturally and stir for 4 hours.
-
Workup: Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry and concentrate.
Analytical Data & Quality Control
When characterizing the functionalized products, specific NMR signatures confirm the integrity of the THP ring.
Table 1: Expected 1H NMR Signatures (in CDCl3)
| Moiety | Position | Multiplicity | Approx.[2] Shift (ppm) | Diagnostic Note |
| Gem-Dimethyl | C6-CH3 | Two Singlets | 1.10 – 1.30 | Diastereotopic methyls appear as distinct singlets due to the chiral center at C3 (if resolved) or ring locking.[1][2] |
| THP-Ether | C2-H | Multiplet/ABq | 3.80 – 4.10 | The protons adjacent to the oxygen are deshielded.[1][2] |
| Amine Methine | C3-H | Multiplet | 3.20 – 3.60 | Shift moves downfield (to ~4.0+) upon amidation.[1][2] |
| Amide NH | -NH-CO- | Doublet (broad) | 6.00 – 8.00 | Exchangeable with D2O.[1][2] |
Troubleshooting Note: If the gem-dimethyl peaks appear as a broad blob rather than sharp singlets, the ring may be undergoing slow conformational exchange at room temperature.[1] Run NMR at elevated temperature (50°C) or low temperature (-40°C) to resolve.
References
-
General Amide Coupling: Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1][2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1][2]
-
THP Building Block Properties: Sigma-Aldrich Product Data for 6,6-Dimethyltetrahydro-2H-pyran-3-amine. Link
-
Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Tetrahydropyran (THP) Synthesis & Stabilization
Current Status: Operational Operator: Senior Application Scientist Ticket ID: THP-SYNTH-001
Introduction
Welcome to the Tetrahydropyran (THP) Synthesis Support Hub. You are likely here because your LC-MS traces are showing ring-contracted tetrahydrofurans (THF), elimination products (dihydropyrans), or stereochemical scrambling rather than your target 6-membered ether.
The THP ring is the structural backbone of marine polyether toxins (e.g., Brevetoxins, Maitotoxin) and a critical pharmacophore in drug discovery. However, its formation is often a battle against entropy and orbital alignment. This guide moves beyond basic textbook definitions to address the causality of failure modes in Prins cyclizations, epoxide openings, and etherifications.
Module 1: The Ring Size Conflict (THF vs. THP)
The Issue
You are attempting an intramolecular epoxide opening or etherification to form a THP ring, but you are isolating the 5-membered Tetrahydrofuran (THF) side product.
Root Cause Analysis: Baldwin’s Rules & Kinetics
This is a classic competition between 5-exo-tet and 6-endo-tet pathways. According to Baldwin’s rules, the 5-exo-tet attack is kinetically favored due to better orbital alignment in the transition state, even though the 6-membered ring might be thermodynamically more stable.
-
The Trap: If you rely solely on standard acid catalysis, the nucleophile (hydroxyl group) will attack the epoxide carbon that allows for the faster 5-exo closure.
-
The Exception: If the epoxide is adjacent to a π-system (vinyl epoxide), the 6-endo-tet pathway can be favored via electronic activation.
Troubleshooting Protocol: Steering the Cyclization
| Variable | Recommendation | Technical Rationale |
| Lewis Acid | Switch to Bi(OTf)₃ or BF₃·OEt₂ | Stronger Lewis acids can shift the transition state energy. Bismuth salts have shown high regioselectivity for 6-endo cyclization in specific substrates. |
| Directing Groups | Install a Vinyl Group | If possible, use a vinyl epoxide substrate. The π-orbital overlap stabilizes the developing positive charge at the distal carbon, favoring 6-endo attack (Nicolaou’s strategy). |
| Nucleophile | Endo-Directing Groups | Use an internal nucleophile that is geometrically constrained (e.g., part of a trans-decalin system) to physically prevent 5-exo attack. |
Visualizing the Pathway Divergence
Figure 1: Kinetic competition between 5-exo (THF) and 6-endo (THP) cyclization modes.[1]
Module 2: The Prins Reaction & Elimination Side Products
The Issue
You are performing an acid-catalyzed condensation of a homoallylic alcohol with an aldehyde (Prins Cyclization). Instead of the 4-substituted THP, you observe Dihydropyrans (elimination) or 4-Halo-THPs .
Root Cause Analysis: The Carbocation Fate
The Prins reaction proceeds through an oxocarbenium ion intermediate, which cyclizes to form a secondary carbocation at position 4. The fate of this cation determines your product profile:
-
Nucleophilic Trapping (Desired): A nucleophile (H₂O, Cl⁻, RCOO⁻) captures the cation.
-
Elimination (Side Reaction): A proton is lost from C3 or C5, creating a double bond (dihydropyran).
-
Isomerization: The cation migrates, leading to skeletal rearrangement.
FAQ: Why is my product eliminating?
A: Your reaction environment is likely too acidic with insufficient nucleophile strength, or the temperature is pushing the system toward thermodynamic elimination products.
Step-by-Step Protocol: Optimizing the Prins Cyclization
-
Temperature Control:
-
Start reaction at -78°C and warm slowly to 0°C . High temperatures (>25°C) promote E1 elimination to dihydropyrans.
-
-
Acid Selection:
-
Standard: TFA (Trifluoroacetic acid) often yields the trifluoroacetate ester at C4, which can be hydrolyzed to the alcohol.
-
Lewis Acid: use InCl₃ or Sc(OTf)₃ . These often allow for milder conditions than Brønsted acids, reducing elimination.
-
-
Segmental Cyclization (The "Sakurai" Variant):
-
If elimination is persistent, switch to an Allylsilane nucleophile (Intramolecular Sakurai). The silicon acts as a "super-proton" leaving group, forcing the double bond to form outside the ring (exocyclic) or at a specific position, preventing random endocyclic elimination.
-
Figure 2: The bifurcation of the Prins cation intermediate into substitution vs. elimination.
Module 3: Stereochemical Leakage (2,6-Disubstitution)
The Issue
You require a specific stereoisomer (e.g., cis-2,6-THP) but are obtaining a mixture of cis and trans isomers.
Root Cause Analysis: Thermodynamic Equilibration
The stereochemical outcome is governed by the Anomeric Effect (if oxygen substituents are present at C2) and the preference for substituents to occupy equatorial positions to avoid 1,3-diaxial strain.
-
Kinetic Control: Often yields the product where the nucleophile attacks from the face opposite to the leaving group (anti-addition).
-
Thermodynamic Control: Acidic conditions allow reversible ring-opening/closing, eventually settling the system into the lowest energy chair conformation (usually all-equatorial, trans-2,6).
Protocol: Locking the Stereochemistry
-
For Cis-Selectivity:
-
Use Reductive Etherification (Et₃SiH + Lewis Acid). This typically proceeds via a transition state that minimizes steric clash, favoring the cis-2,6 isomer (often >20:1 selectivity).
-
-
For Trans-Selectivity:
-
Utilize Thermodynamic Equilibration . Treat the mixed isomer product with a strong acid (e.g., TsOH) in a non-nucleophilic solvent. The system will equilibrate to the thermodynamically favored trans-isomer (assuming 2,6-alkyl substitution).
-
Module 4: THP as a Protecting Group (Stability)
The Issue
Your THP-protected alcohol is decomposing or falling off prematurely during subsequent synthetic steps.
Troubleshooting Guide
THP ethers are acetals. They are stable to base, nucleophiles, and reducing agents, but extremely labile to acid .
-
Side Product: Free alcohol + 5-hydroxypentanal (after hydrolysis).
-
Fix:
-
Ensure reaction solvents for subsequent steps are neutral or basic .
-
Buffer: If using reagents that generate trace acid (e.g., alkyl halides), add a base buffer like 2,6-lutidine or propylene oxide to scavenge protons.
-
Deprotection: If the group won't come off, switch from aqueous acid to PPTS (Pyridinium p-toluenesulfonate) in Ethanol at 55°C for a milder, more controlled cleavage.
-
References
-
Baldwin, J. E. "Rules for Ring Closure."[1] Journal of the Chemical Society, Chemical Communications, 1976, 734–736.
-
Nicolaou, K. C., et al. "The energetic advantage of 5-exo versus 6-endo epoxide openings." Journal of the American Chemical Society, 1989, 111(14), 5321–5330.
-
Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives."[2] Synthesis, 2008, 395-400.[2]
-
Cossy, J., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans."[3] Beilstein Journal of Organic Chemistry, 2011, 7, 395–400.
-
Tong, R. "Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans." Natural Product Reports, 2021.
Sources
Enhancing the stability of pyran-based compounds
Technical Support Center: Pyran-Based Compound Stability
Status: Operational Ticket ID: PYR-STAB-2024 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Enhancing Synthetic, Metabolic, and Physical Stability of Pyran Scaffolds
Introduction: The Pyran Paradox
Welcome to the Technical Support Center. You are likely here because your pyran-based compound—whether a transient intermediate like dihydropyran (DHP) or a lead candidate containing a tetrahydropyran (THP) ring—is behaving unpredictably.
Pyrans exist in a delicate electronic balance. They are invaluable bioisosteres in medicinal chemistry due to their ability to lower lipophilicity (LogP) compared to cyclohexanes, yet they possess specific vulnerabilities: acid-catalyzed hydrolysis (acetal sensitivity), oxidative metabolism (CYP450 attack), and polymerization during synthesis.
This guide moves beyond generic advice to address the root causes of instability with actionable protocols.
Module 1: Synthetic Integrity (The Reaction Flask)
Focus: 3,4-Dihydro-2H-pyran (DHP) & Protecting Group Chemistry
Issue #1: "My reaction mixture turned into a black tar upon adding the acid catalyst."
Diagnosis: Uncontrolled Cationic Polymerization. Mechanism: DHP is an enol ether. In the presence of strong Bronsted acids (e.g., HCl, H₂SO₄) or high temperatures, the protonated DHP acts as an electrophile that reacts with another molecule of DHP rather than your alcohol substrate. This initiates a "runaway" polymerization chain reaction.
Troubleshooting Workflow:
Figure 1: Decision logic to prevent DHP polymerization during alcohol protection.
Standard Operating Procedure (SOP): Polymerization-Free DHP Protection
Use this protocol to ensure kinetic control over the reaction.
Reagents:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (1.2–1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the alcohol and DHP in anhydrous DCM (0.1 M concentration relative to alcohol). Crucial: Do not add the catalyst yet.
-
Thermal Equilibration: Cool the mixture to 0°C. While PPTS is mild, lower temperatures suppress the competing polymerization rate constant (
) relative to the protection rate constant ( ). -
Catalyst Addition: Add PPTS in one portion.
-
Monitoring: Allow to warm to room temperature naturally. Monitor by TLC.[1][2]
-
Note: If the reaction stalls, do not add strong acid. Add more PPTS or gently heat to 35°C.
-
-
Quench: Upon completion, dilute with ether and wash with half-saturated brine to remove the catalyst.
Why this works: PPTS (pKa ~ 5.2) is acidic enough to protonate the enol ether but not strong enough to generate the high concentration of free carbocations required for rapid polymerization [1].
Module 2: Structural Optimization (The Drug Candidate)
Focus: Tetrahydropyran (THP) in Medicinal Chemistry[2][3][4]
Issue #2: "My THP-containing lead compound has high metabolic clearance."
Diagnosis: Oxidative Metabolism (CYP450).
Mechanism: The oxygen atom in the THP ring donates electron density to the adjacent
Optimization Strategy: Metabolic Blocking
To stabilize the ring, you must deactivate the
| Modification Strategy | Mechanism of Stabilization | Effect on LogP |
| Strong electron-withdrawing effect increases C-H BDE, preventing CYP oxidation. | Lowers LogP (Polar) | |
| Steric hindrance blocks the approach of the heme iron-oxo species. | Increases LogP | |
| Spiro-cyclization | Removes abstractable | Variable |
| C-Glycosides | Replacing the exocyclic C-O bond with C-C prevents acetal hydrolysis. | Neutral/Slight Increase |
Visualizing the Metabolic Vulnerability:
Figure 2: Metabolic degradation pathway of THP and stabilization via substituent modification.
Module 3: Physical & Chemical Stability (The Shelf)
Focus: Pyran-4-ones and Storage Conditions
FAQ: Common Stability Questions
Q1: Why does my Pyran-4-one derivative degrade in basic aqueous buffers?
A: Pyran-4-ones are Michael acceptors hidden in a ring. In the presence of aqueous base (
-
Fix: Avoid pH > 8.0. If basic conditions are required for a coupling reaction, use non-nucleophilic organic bases (e.g., DBU, DIPEA) in anhydrous solvents rather than aqueous NaOH or KOH [3].
Q2: I see "peroxide formation" warnings for ethers. Does this apply to THP?
A: Yes, but less than linear ethers. Tetrahydropyrans can form peroxides at the
-
Fix: Store THP derivatives under an inert atmosphere (Argon/Nitrogen). For long-term storage of intermediates, add a stabilizer like BHT (butylated hydroxytoluene) if the compound is not a final pharmaceutical product.
Q3: My compound is a glycoside (sugar-pyran). It hydrolyzes in the stomach (pH 1.5). How do I stabilize it? A: The acetal linkage is the weak point.
-
Chemical Fix: Switch from an O-glycoside to a C-glycoside . The C-C bond is resistant to acid hydrolysis and glycosidase enzymes [4].
-
Formulation Fix: If the structure cannot be changed, use an enteric coating for the pill to bypass the acidic stomach environment and release the drug in the neutral pH of the intestine.
References
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Teimuri-Mofrad, R., & Abrishami, F. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry. Link
-
Deng, L., et al. (2023). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. Link
For further assistance, please contact the Structural Chemistry Group or submit a sample for degradation analysis.
Sources
Troubleshooting low yields in reductive amination of pyran ketones
Case ID: PYR-4-ONE-REDAM Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Low Yields in Tetrahydro-4H-pyran-4-one Derivatives
Module 1: Diagnostic Logic
Before modifying your protocol, we must identify the specific failure mode. Low yield is a symptom, not a cause. Use the following logic tree to diagnose your reaction mixture (RM) based on LCMS or NMR analysis of the crude material.
Figure 1: Diagnostic logic for identifying the root cause of low yields in pyran-4-one reductive aminations.
Module 2: Technical Analysis & FAQs
Q1: Why is tetrahydro-4H-pyran-4-one behaving differently than cyclohexanone?
The "Oxygen Effect": The oxygen atom in the pyran ring exerts a strong inductive effect (-I).
-
Electrophilicity: It makes the carbonyl carbon more electrophilic than in cyclohexanone, theoretically accelerating nucleophilic attack.
-
Instability: However, the resulting hemiaminal and imine intermediates are electronically destabilized. The equilibrium constant (
) for imine formation is often lower, meaning the reaction prefers to stay as the ketone + amine. -
Consequence: If you use a reducing agent like NaBH
in methanol without pre-forming the imine, the hydride will reduce the unreacted ketone to the alcohol (4-hydroxytetrahydropyran) faster than the imine forms.
Q2: I see a large "Alcohol" peak in my LCMS. How do I stop direct reduction?
You must decouple the imine formation from the reduction step or use a reductant that is kinetically selective for imines.
Comparison of Reducing Systems:
| Reagent | Selectivity (Imine vs. Ketone) | Risk of Alcohol Formation | Recommended For |
| NaBH | Low | High | Only if imine is pre-formed and stable. |
| NaBH | Moderate | Moderate | Older protocols; toxic cyanide byproduct. |
| STAB (NaBH(OAc) | High | Low | Standard First-Line Defense. |
| Ti(OiPr) | N/A (Stepwise) | Very Low | Stubborn/Sterically Hindered Amines. |
Q3: My reaction looks clean, but I recover <20% yield after extraction. Where is my product?
The "Solubility Trap": Amines derived from pyran-4-one are exceptionally polar due to the ether oxygen and the amine functionality.
-
The Failure: Standard extraction (DCM/Water) often leaves the product in the aqueous phase, especially if the pH is not high enough.
-
The Fix:
-
Saturate: Use solid NaCl to saturate the aqueous phase ("salting out").
-
pH Adjustment: Ensure the aqueous layer is pH > 12 using 2N NaOH.
-
Solvent: Use CHCl
:IPA (3:1) instead of pure DCM for extraction.
-
Module 3: Validated Protocols
Do not deviate from the stoichiometry unless necessary.
Method A: The "Gold Standard" (STAB)
Best for: Primary amines and unhindered secondary amines. Mechanism: STAB is sterically bulky and electron-deficient, making it react much faster with the protonated iminium ion than the neutral ketone.
-
Mix: In a dry flask, combine Pyran-4-one (1.0 equiv) and Amine (1.1 - 1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (0.2 M concentration).
-
Acidify: Add Acetic Acid (1.0 - 1.5 equiv) . Critical: This catalyzes imine formation and ensures the imine is protonated (iminium) for reduction.
-
Stir: Let stir for 15-30 minutes at Room Temperature (RT).
-
Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) in one portion.
-
Monitor: Stir at RT for 2-16 hours. Monitor by LCMS.[1]
-
Self-Validation Check: If ketone remains but no product forms, add 0.5 equiv more STAB and check pH (should be ~4-5).
-
Method B: The "Titanium Sledgehammer"
Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when equilibrium is unfavorable.
Mechanism: Ti(OiPr)
-
Complexation: In a dry flask under N
, combine Pyran-4-one (1.0 equiv) , Amine (1.2 equiv) , and Titanium(IV) isopropoxide (1.5 - 2.0 equiv) . -
Solvent: Run Neat (no solvent) or in minimal absolute Ethanol .
-
Drive Equilibrium: Stir at RT (or 40-50°C for difficult substrates) for 4-12 hours.
-
Self-Validation Check: Take an aliquot, quench with minimal NaBH4 in MeOH, and run LCMS. If you see alcohol, imine formation is incomplete. Stir longer.
-
-
Reduction: Dilute with Ethanol (if neat), cool to 0°C, and add NaBH
(1.5 equiv) carefully. Stir for 2 hours. -
Quench (Critical): Add 2N NaOH or aqueous ammonia to precipitate titanium salts. Filter through Celite. The filtrate contains your amine.
Module 4: Mechanistic Visualization
Understanding the competing pathways is essential for troubleshooting.
Figure 2: Competing reaction pathways. The goal is to maximize the green path (Imine formation) and minimize the red path (Direct reduction).
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5]J. Org.[2] Chem. 1996, 61, 3849–3862.[2][6]
-
Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines.J. Org.[2] Chem. 1995, 60, 4928–4929.
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride.[7]J. Org.[2] Chem. 1990, 55, 2552–2554.
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. semanticscholar.org [semanticscholar.org]
Refinement of analytical methods for pyran isomer detection
Status: Operational | Lead Scientist: Dr. A. Vance | Sector: Small Molecule Characterization
Mission Directive
Welcome to the Analytical Refinement Center. You are likely here because standard achiral methods have failed to resolve your pyran-based scaffolds, or your mass spectrometry data is ambiguous regarding stereochemistry.
Pyran rings (tetrahydro-2H-pyrans) are ubiquitous in polyether antibiotics, marine toxins, and carbohydrate scaffolds. Their detection is complicated by stereoisomerism (cis vs. trans) and conformational flexibility (chair vs. boat). This guide moves beyond basic "how-to" instructions to the causality of separation, providing a self-validating analytical framework.
Module 1: Chromatographic Resolution (HPLC & SFC)
The Core Challenge: Diastereomeric Co-elution
Why it happens: Pyran diastereomers often possess identical molecular weights and nearly identical dipole moments. Standard C18 reversed-phase columns rely on hydrophobicity, which may not differ sufficiently between a cis-2,6-dimethylpyran and its trans isomer.
Protocol 1: The "Orthogonal Screening" Workflow
Do not rely solely on HPLC. Supercritical Fluid Chromatography (SFC) is often superior for pyran isomers due to the high diffusivity of supercritical CO₂, which improves mass transfer for structurally similar compounds [1].
Step-by-Step Screening Protocol
-
Preparation: Dissolve sample at 1 mg/mL in MeOH/EtOH (avoid DMSO if possible, as it causes viscous fingering in SFC).
-
Stationary Phase Selection: Screen the "Golden Quartet" of polysaccharide-based Chiral Stationary Phases (CSPs). Even for achiral diastereomers, CSPs provide the steric clefts necessary to distinguish spatial arrangements.
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)
-
Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., OZ)
-
-
Mobile Phase Gradient:
-
SFC: CO₂ + 5% to 40% Co-solvent (MeOH or IPA) over 5 minutes.
-
HPLC: Hexane/IPA (Normal Phase) often resolves pyrans better than Reversed Phase.
-
Visualizing the Decision Logic
The following diagram outlines the critical decision path for selecting the correct separation mode.
Figure 1: Decision matrix for selecting the optimal chromatographic technique for pyran isomers. Note the pivot to SFC if HPLC fails to achieve baseline resolution.
Module 2: Spectroscopic Identification (NMR vs. MS)
FAQ: Why can't I distinguish cis/trans isomers by Mass Spec alone?
A: Mass spectrometry (ESI/APCI) is a destructive technique. The ionization energy typically exceeds the barrier for ring opening or bond rotation, scrambling the stereochemical information before detection. Unless you use Ion Mobility Spectrometry (IMS) , which separates ions by collisional cross-section (shape), MS is blind to chirality [2].
The Solution: NMR Conformational Analysis
Nuclear Magnetic Resonance (NMR) is the only self-validating method for absolute relative configuration in solution.
Mechanism: The Karplus Relationship
In a pyran ring (assuming a chair conformation), the coupling constant (
-
Axial-Axial (
): Dihedral angle . Large (8–12 Hz). -
Axial-Equatorial (
) or Equatorial-Equatorial ( ): Dihedral angle . Small (2–5 Hz).
Data Table: Diagnostic Signals for 2,6-Disubstituted Pyrans
| Feature | Trans Isomer (Thermodynamic) | Cis Isomer (Kinetic/Steric) | Mechanistic Reason |
| Dominant Conformation | Diequatorial | Axial-Equatorial | Avoids 1,3-diaxial strain. |
| H2/H6 Signal | Upfield (shielded) | Downfield (deshielded) | Anisotropic effect of C-O bond. |
| Large (~10 Hz) | Mixed (Large/Small) | Trans has | |
| NOESY Correlation | H2 | H2 | 1,3-diaxial protons are spatially close in cis. |
Visualizing the NMR Logic
Figure 2: NMR assignment workflow. Large coupling constants indicate an axial-axial relationship, typically confirming the thermodynamic trans isomer in 2,6-disubstituted systems.
Module 3: Advanced Troubleshooting & Stability
Issue: "My peaks are splitting/broadening during the run."
Diagnosis: On-column isomerization or mutarotation. Root Cause: If your pyran ring contains a hemiacetal (e.g., a sugar or 2-hydroxypyran), it is in dynamic equilibrium with the open-chain aldehyde form. Acidic silanols on the silica surface can catalyze this ring opening [3].
Corrective Action:
-
Switch to Hybrid Silica: Use columns with ethylene-bridged hybrid (BEH) particles which have fewer acidic silanols.
-
Mobile Phase Additive: Add 0.1% Ammonium Hydroxide (
) or Diethylamine (DEA) to the mobile phase. This suppresses the protonation of the ring oxygen, locking the cyclic form. -
Temperature Control: Lower the column temperature to 10–15°C to slow the kinetics of interconversion.
Issue: "GC-MS shows two peaks, but LC-MS shows one."
Diagnosis: Thermal isomerization in the GC inlet.
Root Cause: The high temperature of the GC injector (
References
Technical Support Center: Efficient Pyran Ring Formation
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Welcome to the Advanced Synthesis Support Center. You have reached the specialized desk for Pyran & Chromene Heterocycle Construction . This guide is structured to troubleshoot failures in regioselectivity, yield, and stereocontrol during the formation of tetrahydropyran (THP) and dihydropyran (DHP) systems.
Module 1: The Prins Cyclization Desk
Primary Application: Synthesis of 2,4,6-trisubstituted tetrahydropyrans. Core Mechanism: Acid-catalyzed condensation of homoallylic alcohols/alkenes with aldehydes.
🔬 Catalyst Selection Matrix
The most common failure mode in Prins reactions is polymerization of the alkene component before cyclization occurs. Selection depends entirely on the nucleophilicity of your alkene and the stability of the oxocarbenium intermediate.
| Substrate Class | Recommended Catalyst | Rationale |
| Electron-Rich Alkenes (e.g., Styrenes) | In(OTf)₃ or Sc(OTf)₃ (1-5 mol%) | Mild Lewis acids prevent cationic polymerization (tar formation). High oxophilicity activates the aldehyde selectively. |
| Unactivated Alkenes (e.g., Terminal aliphatic) | TMSOTf or BF₃·OEt₂ | Stronger Lewis acidity required to lower the LUMO of the oxocarbenium ion for attack by weak nucleophiles. |
| Acid-Sensitive Substrates (e.g., Acetals present) | Amberlyst-15 or Zeolites | Heterogeneous Brønsted acids allow easy filtration and prevent hydrolysis of sensitive groups. |
🛠 Troubleshooting Guide (Q&A)
Ticket #P-01: "My reaction yields are low, and the flask is full of black tar."
-
Diagnosis: Oligomerization. You are likely using a proton source (like
or -TSA) or a Lewis acid that is too strong ( ) for your electron-rich alkene. -
Prescription: Switch to Indium(III) Triflate [In(OTf)₃] . It acts as a "soft" Lewis acid that activates the carbonyl oxygen without inducing cationic polymerization of the alkene.
-
Protocol Adjustment: Run the reaction in dichloroethane (DCE) at reflux.
-
Ticket #P-02: "I am losing stereochemical integrity (racemization)."
-
Diagnosis: Oxonia-Cope Rearrangement . If the carbocation intermediate is long-lived, the side chain can scramble via a [3,3]-sigmatropic shift before the ring closes.
-
Prescription: Lower the reaction temperature to -78°C and use TMSOTf . The silyl group traps the intermediate faster than the rearrangement kinetics.
📊 Workflow Visualization: Prins Decision Logic
Caption: Decision tree for preventing polymerization vs. ensuring reactivity in Prins cyclizations.
Module 2: Hetero-Diels-Alder (HDA) Desk
Primary Application: Enantioselective synthesis of dihydropyrans (DHPs). Core Mechanism: [4+2] Cycloaddition between a diene and an aldehyde/ketone.
🔬 Catalyst Selection Matrix
For HDA, the challenge is rarely yield, but enantioselectivity (ee) and endo/exo ratios .
| Catalyst System | Target Substrate | Key Advantage |
| Cr(III)-Salen (Jacobsen) | Unactivated Aldehydes | Excellent enantiocontrol via tridentate binding; highly tunable ligand sterics. |
| Cu(II)-Bis(oxazoline) | Glyoxylates / Activated Aldehydes | Two-point binding (chelation) creates a rigid transition state for high endo selectivity. |
| Organocatalysts (Chiral Thioureas) | Acid-Labile Dienes | Hydrogen-bonding activation avoids metal contamination and decomposition of sensitive dienes (e.g., Danishefsky’s diene). |
🛠 Troubleshooting Guide (Q&A)
Ticket #H-01: "I'm getting a racemic product despite using a chiral catalyst."
-
Diagnosis: Background Reaction.[1][2][3][4][5][6][7][8][9] The uncatalyzed thermal reaction is competing with the catalyzed pathway.
-
Prescription:
-
Lower the temperature (try -20°C to -78°C).
-
Add 4Å Molecular Sieves . Water traces can hydrolyze Lewis acid catalysts, generating protons that catalyze the non-selective background reaction.
-
Ticket #H-02: "My 'Danishefsky's Diene' is decomposing before reaction."
-
Diagnosis: Lewis Acid Hydrolysis. Strong Lewis acids (like
) hydrolyze the silyl enol ether component of the diene. -
Prescription: Switch to Eu(fod)₃ or a Chiral Phosphoric Acid organocatalyst. These provide milder activation compatible with silyl enol ethers.
📊 Workflow Visualization: HDA Stereocontrol
Caption: The chiral ligand creates a steric wall, forcing the diene to approach from a specific face (Si or Re).
Module 3: Gold-Catalyzed Hydroalkoxylation Desk
Primary Application: Intramolecular cyclization of alkynyl alcohols to form enol ethers.
Core Mechanism:
🔬 Catalyst Selection Matrix
Gold catalysis is powerful but prone to "poisoning" by off-cycle intermediates.
| Catalyst | Application | Note |
| Ph₃PAuCl / AgOTf | General 5-exo / 6-endo cyclizations | The "Standard." Silver salt scavenges chloride to generate the active cationic Au(I). |
| [Au(IPr)Cl] / AgSbF₆ | Difficult/Sterically hindered substrates | NHC ligands (IPr) are strong |
| AuCl₃ / AuBr₃ | Simple substrates (High turnover needed) | Au(III) is cheaper but less stable; prone to reduction to Au(0) (purple precipitate). |
🛠 Troubleshooting Guide (Q&A)
Ticket #G-01: "My reaction stops at 50% conversion. Adding more catalyst doesn't help."
-
Diagnosis: Bis(gold) Vinyl Trap . Mechanistic studies show that the mono-aural vinyl intermediate can capture a second gold atom, forming an unreactive gem-diaurated species (off-cycle).[10]
-
Prescription: Add a proton source! A mild acid buffer (like PPTS or a phenol) facilitates the protodeauration step, releasing the catalyst back into the cycle before it gets trapped.
Ticket #G-02: "I need the 6-endo product (Pyran), but I keep getting 5-exo (Furan)."
-
Diagnosis: Baldwin's Rules / Kinetic Control. 5-exo is often kinetically favored.
-
Prescription:
-
Ligand Switch: Use a bulky ligand like JohnPhos or t-BuXPhos . Steric bulk destabilizes the more compact 5-exo transition state.
-
Thermodynamic Control: Run the reaction longer or at higher heat if the 6-endo product is thermodynamically more stable (often true for pyrans vs vinyl-furans).
-
📊 Workflow Visualization: The Gold Cycle & Trap
Caption: The catalytic cycle showing the critical 'Bis(gold)' trap which stalls conversion if protodeauration is slow.
References
-
Yadav, J. S., et al. (2001). Indium(III) Chloride-Catalyzed Prins Cyclization: A Selective Synthesis of 4-Hydroxytetrahydropyrans. Synthesis.
-
Jasti, R., & Rychnovsky, S. D. (2006). Prins Cyclization Strategies for the Synthesis of Tetrahydropyrans. Journal of the American Chemical Society.[7]
-
Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999). Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions of Aldehydes and Danishefsky's Diene. Angewandte Chemie International Edition.
-
Aponick, A., et al. (2010). Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of Allenes. Journal of the American Chemical Society.[7]
-
Wang, W., & Hammond, G. B. (2012). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species. Journal of the American Chemical Society.[7]
Sources
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Prins Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Prins Reaction [organic-chemistry.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biological Activity of Pyran-Based Tubulin Polymerization Inhibitors
Executive Summary
Objective: This guide provides a technical comparison of pyran-based small molecules acting as Tubulin Polymerization Inhibitors (TUIs). It focuses on their structural efficacy, binding kinetics at the colchicine site, and downstream biological effects such as G2/M cell cycle arrest and apoptosis.[1][2]
Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.
Scope: The pyran scaffold (oxygen-containing six-membered ring) is a privileged structure in medicinal chemistry. When fused or substituted (e.g., chromenes, isochromenes, spiropyrans), it yields potent Microtubule Targeting Agents (MTAs). This guide compares three distinct classes:
-
4-Aryl-4H-Chromenes: (e.g., Crolibulin/EPC2407) - The most clinically advanced class.
-
4-Arylisochromenes: (e.g., Compound (±)-19b) - Highly potent synthetic analogs.[3]
-
Dinaphthospiropyrans: (e.g., Compound 1) - A novel scaffold with unique thermodynamic binding properties.
Mechanistic Grounding: The Colchicine Binding Site
Most pyran-based TUIs function as microtubule destabilizers . They bind to the colchicine-binding site located at the interface of
Mechanism of Action (MOA)
Unlike taxanes (which stabilize microtubules), pyran-based TUIs prevent the polymerization of tubulin dimers into microtubules. This inhibition leads to:
-
Disruption of Microtubule Dynamics: Suppression of the "dynamic instability" required for spindle formation.
-
Mitotic Catastrophe: Failure to form a functional mitotic spindle causes cell cycle arrest at the G2/M phase.
-
Apoptosis: Prolonged arrest triggers signaling cascades (e.g., Bcl-2 phosphorylation, Caspase-3 activation) leading to cell death.
-
Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells, leading to tumor necrosis (a key feature of Crolibulin).
Visualization: Signaling Pathway
Caption: Pathway illustrating the inhibition of tubulin polymerization by pyran-based TUIs, leading to mitotic arrest and vascular disruption.[2][4][5]
Comparative Analysis of Biological Activity[1][2][4][7][8]
The following table synthesizes experimental data comparing the potency of key pyran-based scaffolds against the standard reference, Combretastatin A-4 (CA-4) .
| Scaffold Class | Representative Compound | Tubulin Polymerization IC | Cytotoxicity IC | Key Biological Feature |
| Standard Reference | Combretastatin A-4 (CA-4) | 1.0 - 2.5 | ~0.003 (HeLa) | Benchmark colchicine-site inhibitor. |
| 4-Aryl-4H-Chromenes | Crolibulin (EPC2407) | ~2.0 - 3.0 | 0.52 (HT-29) | Dual mechanism: Apoptosis induction + Potent Vascular Disrupting Agent (VDA). |
| 4-Arylisochromenes | Compound (±)-19b | 3.1 | 0.010 - 0.025 (K562) | Highly potent antiproliferative; 3-fold more active than natural isochromanone precursors. |
| Dinaphthospiropyrans | Compound 1 | ~17.0 | 5.4 (NCI-60 Avg) | Novel scaffold; thermodynamic binding differs from classic inhibitors; lower potency but unique IP space. |
| Pyranopyrazoles | Compound 5b | 7.30 | 0.021 (K562) | Fused heterocyclic system; shows high selectivity for leukemia cells over solid tumors. |
Analysis:
-
Potency: The 4-Arylisochromenes (e.g., (±)-19b) exhibit nanomolar cytotoxicity comparable to CA-4, despite a slightly higher IC
for polymerization in cell-free assays.[3] This suggests efficient cellular uptake or intracellular accumulation. -
Clinical Relevance: Crolibulin is less potent in vitro compared to CA-4 but has superior pharmacokinetic properties for vascular disruption, justifying its clinical progression.
-
Novelty: Spiropyrans offer a new chemical space.[6] While their raw IC
values are micromolar, their "switchable" structure (photochromic nature) presents unique opportunities for targeted delivery, though this is still in early research stages.
Experimental Protocols
To replicate these findings, the following standardized protocols are recommended. These methods are designed to be self-validating.
Protocol A: Fluorescence-Based Tubulin Polymerization Assay
This assay is preferred over turbidity measurements for its higher sensitivity and lower protein requirement.
Principle: The fluorophore DAPI (4',6-diamidino-2-phenylindole) acts as a reporter. Its fluorescence intensity increases upon binding to polymerized microtubules but remains low in the presence of unpolymerized tubulin dimers.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate) stock (100 mM).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA). -
Test Compounds (dissolved in DMSO).
Workflow:
-
Preparation: Pre-warm a 96-well black half-area plate to 37°C.
-
Master Mix: Prepare tubulin solution (2.0 mg/mL) in buffer containing 10 µM DAPI and 1 mM GTP. Keep on ice to prevent premature polymerization.
-
Treatment: Add 5 µL of test compound (10x concentration) or vehicle (DMSO) to wells.
-
Initiation: Add 45 µL of the cold Tubulin Master Mix to each well.
-
Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.
-
Measurement: Read Excitation at 360 nm and Emission at 450 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot RFU (Relative Fluorescence Units) vs. Time. Calculate V
(rate of polymerization) and determine IC based on the reduction of V compared to control.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Validates that the TUI causes the expected G2/M arrest.
Workflow:
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
cells/well in 6-well plates. -
Treatment: Treat with compound at
and its IC for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Resuspend cells in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 min at 37°C in the dark.
-
Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission ~617 nm).
-
Validation: A successful TUI will show a significant increase in the G2/M peak (4N DNA content) compared to the G0/G1 peak (2N).
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Fluorescence-Based Tubulin Polymerization Assay.
References
-
EpiCept Corporation. (2007). EPC2407 (Crolibulin): A novel vascular disrupting agent and tubulin inhibitor.[5][7] Journal of Clinical Oncology.[7]
-
Wang, Y., et al. (2018). Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization.[3][5][8] Journal of Medicinal Chemistry.[4]
-
Awasthi, V., et al. (2021).[9] Tubulin inhibitory activity of a novel colchicine-binding compounds based on a dinaphthospiropyran scaffold.[6] Bioorganic & Medicinal Chemistry Letters.
-
Zhang, Y., et al. (2023). Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons. Bioorganic & Medicinal Chemistry Letters.
-
Cytoskeleton, Inc. (2024).[10] Tubulin Polymerization Assay Protocol (Fluorescence).
Sources
- 1. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site | MDPI [mdpi.com]
- 3. Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin inhibitory activity of a novel colchicine-binding compounds based on a dinaphthospiropyranran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Definitive Structural Validation of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine: A Comparative Technical Guide
Part 1: Executive Technical Synthesis
The validation of chiral saturated heterocycles, specifically (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine , represents a critical checkpoint in early-stage drug discovery. This scaffold serves as a conformationally restricted pharmacophore, often used to improve metabolic stability (via the gem-dimethyl group) and selectivity compared to flexible linear amines.
While Nuclear Magnetic Resonance (NMR) is the workhorse of daily characterization, it frequently fails to provide unambiguous stereochemical assignment for 3,6-substituted pyrans due to signal overlap and conformational averaging. Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for absolute structural determination.
This guide objectively compares the validation performance of SC-XRD against solution-phase NMR and Density Functional Theory (DFT) prediction, providing a validated protocol for crystallizing this difficult-to-solidify amine.
Part 2: Comparative Performance Analysis
The Challenge: Stereochemical Ambiguity
The this compound molecule possesses a single chiral center at C3 (assuming the ring is achiral without the amine, but the amine introduces chirality). However, the critical structural question is the conformational preference (Axial vs. Equatorial) of the amine group in the presence of the bulky C6-gem-dimethyl group.
Methodological Comparison Matrix
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR ( | DFT Computation (B3LYP/6-31G)* |
| Primary Output | Absolute Configuration (R/S) & 3D Conformation | Relative Stereochemistry ( | Predicted Energy Minima |
| Certainty Level | High (>99%) - Direct Observation | Medium (70-80%) - Inferential | Medium (Variable) - Model Dependent |
| Sample State | Solid (Crystalline Salt required) | Solution (CDCl | Virtual (Gas/Solvent Phase) |
| Resolution | Atomic coordinates (< 0.05 Å precision) | Time-averaged environment | Theoretical stationary points |
| Limitation | Requires suitable single crystal | Ring flipping can broaden signals; Gem-dimethyls obscure NOE signals | Does not account for specific solvation/packing forces |
| Verdict | Definitive Validation Method | Routine Screening Tool | Supportive/Predictive Tool |
Why X-Ray Wins for this Scaffold
In the 6,6-dimethylpyran system, the 1,3-diaxial interaction between an axial C3-substituent and the axial C5-proton (and potentially the axial C6-methyl) is subtle. NMR coupling constants (
Part 3: Experimental Protocol (Self-Validating System)
Since the free amine is typically a viscous oil or low-melting solid, direct crystallization is difficult. The following protocol utilizes salt formation to generate diffraction-quality crystals.
Workflow Diagram
Figure 1: Step-by-step workflow for converting the liquid amine into a crystalline salt for structural validation.
Detailed Methodology
1. Salt Formation (Hydrochloride)
-
Rationale: The hydrochloride salt increases lattice energy, promoting crystallization.
-
Procedure: Dissolve 50 mg of this compound in 0.5 mL of dry ethanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise at 0°C. A white precipitate should form immediately.
2. Crystallization (Vapor Diffusion)
-
Technique: Vapor diffusion provides a slow, controlled approach to saturation, yielding higher quality crystals than rapid cooling.
-
Setup:
-
Dissolve the crude salt precipitate in a minimal amount of warm methanol or ethanol.
-
Place this solution in a small inner vial (GC vial).
-
Place the inner vial inside a larger jar containing diethyl ether (anti-solvent).
-
Cap the large jar tightly and leave undisturbed at room temperature for 3-5 days.
-
-
Success Indicator: Look for colorless prisms or blocks. Needles are often too thin for adequate diffraction.
3. Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Temperature: 100 K (Critical to reduce thermal motion of the flexible pyran ring and methyl groups).
-
Strategy: Collect a full sphere of data to ensure high redundancy.
-
Refinement: Use SHELXL for least-squares refinement. Pay special attention to the hydrogen atoms on the ammonium group (
); these should be located in the difference Fourier map to confirm the salt formation and hydrogen bonding network.
Part 4: Structural Insights & Expected Results[2]
Upon successful resolution of the crystal structure, the following geometric parameters validate the structure:
Ring Conformation: The Distorted Chair
The tetrahydropyran ring typically adopts a
-
Validation Check: Calculate the Cremer-Pople puckering parameters (
). For an ideal chair, should be close to 0° or 180°. -
Gem-Dimethyl Effect: The C6-gem-dimethyl group introduces steric bulk. One methyl will be axial and the other equatorial . The axial methyl often causes a slight flattening of the ring at the C6-O1-C2 region to relieve 1,3-diaxial strain.
Amine Orientation (The Critical Result)
-
Equatorial Preference: In the thermodynamic product, the C3-amine (or ammonium in the salt) should occupy the equatorial position.
-
Torsion Angles: Check the
torsion angle. A value near indicates equatorial positioning (gauche to the oxygen lone pairs), whereas would indicate axial.
Hydrogen Bonding Network
In the hydrochloride salt, the chloride anion (
Topological Diagram of Interactions
Figure 2: Key intramolecular and intermolecular interactions stabilizing the solid-state structure.
Part 5: References
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Authoritative source for comparing the obtained structure against known pyran motifs.
-
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Foundational method for defining the chair conformation quantitatively.
-
-
Jensen, F. (2017). Introduction to Computational Chemistry. 3rd Edition. Wiley.
-
Reference for the DFT comparison protocols cited in the comparison matrix.
-
-
Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Crystallography Reviews, 15(1), 57-83. Link
-
Standard protocol for the refinement steps described in the methodology.
-
Sources
Comparative Analysis of Pyran Derivatives: IC50 Profiling Across Major Cancer Cell Lines
Executive Summary
The pyran scaffold—specifically 4H-pyran and its fused derivatives (chromenes, coumarins)—represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of oncology, these derivatives function primarily as microtubule destabilizers and apoptosis inducers .
This guide provides a technical comparison of novel pyran derivatives against standard chemotherapeutic agents (Doxorubicin, 5-Fluorouracil). It synthesizes experimental IC50 data, elucidates the mechanism of action, and provides a validated protocol for cytotoxicity assessment.
Mechanistic Profiling: The "Why" Behind the Potency
To interpret IC50 values correctly, one must understand the molecular targets. Pyran derivatives do not merely cause necrosis; they trigger programmed cell death via specific pathways.
Primary Mechanism: Tubulin Inhibition & Mitochondrial Apoptosis
Recent structural studies indicate that 2-amino-4H-pyran derivatives often bind to the colchicine-binding site of tubulin. This prevents microtubule polymerization, leading to G2/M phase cell cycle arrest. Subsequently, the prolonged arrest triggers the mitochondrial apoptotic pathway:
-
Bcl-2 Downregulation: The compound shifts the Bax/Bcl-2 ratio.
-
Cytochrome C Release: Mitochondrial membrane permeabilization occurs.
-
Caspase Cascade: Activation of Caspase-9 (initiator) and Caspase-3 (executioner).
Pathway Visualization
The following diagram illustrates the signaling cascade triggered by potent pyran derivatives.
Figure 1: Signal transduction pathway showing the dual-action mechanism of pyran derivatives: tubulin destabilization and Bcl-2 mediated mitochondrial apoptosis.[1][2][3][4][5]
Comparative IC50 Analysis
The following data aggregates performance metrics of specific high-potency pyran classes against standard care drugs. Lower IC50 values indicate higher potency.[5]
Key Definitions:
-
IC50: Concentration required to inhibit 50% of cell growth.
-
SI (Selectivity Index): IC50 (Normal Cells) / IC50 (Cancer Cells). A high SI (>3) is critical for therapeutic windows.
Table 1: IC50 Performance Matrix (µM)
| Compound Class | Specific Derivative | Cell Line | Tissue Origin | IC50 (µM) | Standard Drug (Doxorubicin) IC50 | Ref |
| Fused Pyran | Thienopyrimidine-Pyran Hybrid (3b) | MCF-7 | Breast | 0.99 ± 0.03 | 0.43 ± 0.01 | [2, 5] |
| Fused Pyran | Thienopyrimidine-Pyran Hybrid (3b) | HepG2 | Liver | 5.6 ± 0.42 | 15.3 ± 1.33 | [1, 2] |
| 4H-Pyran | 2-amino-3-cyano-4H-pyran | MCF-7 | Breast | 4.3 ± 0.2 | 0.5 - 2.0 | [4] |
| Pyran-Chalcone | Ciprofloxacin-Chalcone (CCH) | HepG2 | Liver | 22.0 ± 1.3 | 67.5 ± 5.5 | [1] |
| Pyran-Chalcone | Ciprofloxacin-Chalcone (CCH) | MCF-7 | Breast | 54.0 ± 3.5 | 269.5 ± 20.4 | [1] |
| Coumarin | Aminocoumarin Derivative | A549 | Lung | ~100 | < 5.0 | [4] |
Analysis of Data:
-
Superiority in Resistance Models: In HepG2 lines (often resistant to standard chemo), the Pyran-Chalcone Hybrid demonstrated superior efficacy (IC50 22 µM) compared to Doxorubicin (67.5 µM) in specific time-dependent assays [1].
-
Structure-Activity Correlation: Fused systems (Thienopyrimidines) generally outperform simple monocyclic pyrans due to increased lipophilicity and better binding pocket occupancy [2].
Experimental Validation Protocol: MTT Assay
To replicate these findings or screen new derivatives, a standardized MTT assay is required. This protocol ensures reproducibility by controlling for seeding density and solvent toxicity.
Critical Parameters (Expertise & Experience)
-
Seeding Density: MCF-7 cells must be seeded at
cells/well. Over-seeding leads to contact inhibition, masking drug effects. -
DMSO Tolerance: The final DMSO concentration in the well must be < 0.1% . Pyran derivatives are often hydrophobic; ensure complete solubilization before dilution.
-
Edge Effect: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation variance.
Workflow Visualization
Figure 2: Step-by-step MTT cytotoxicity workflow. Critical checkpoints include the 24h attachment period and the solubilization step.
Structure-Activity Relationship (SAR) Insights
When designing pyran derivatives for oncology, the following structural features correlate with lower IC50 values:
-
C3-Functionality: The presence of a cyano (-CN) or ester (-COOR) group at the C3 position of the pyran ring is essential for hydrogen bonding within the tubulin active site.
-
C4-Aryl Substitution: An electron-withdrawing group (e.g., -NO2, -Cl) on the phenyl ring at position C4 significantly enhances cytotoxicity compared to electron-donating groups [2].
-
Fused Systems: Fusing the pyran ring with a thienopyrimidine or quinoline system (as seen in Compound 3b in Table 1) extends the pi-conjugation, improving membrane permeability and DNA intercalation potential [2, 5].
References
-
NIH/PubMed Central. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid.[4] Available at: [Link]
-
NIH/PubMed Central. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives. Available at: [Link]
-
RSC Publishing. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression. Available at: [Link][3][5][6][7]
-
Science.gov. (2018). Design and synthesis of aminocoumarin derivatives as DPP-IV inhibitors and anticancer agents. Available at: [Link]
-
MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Available at: [Link][6][7]
Sources
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
Advanced Validation of Pyran Conformers: A Comparative Guide to DFT Protocols
Executive Summary: The Anomeric Challenge
In drug discovery, the tetrahydropyran (THP) ring is a pharmacophore scaffold of immense importance, appearing in polyether antibiotics, carbohydrates, and pheromones. However, determining the bioactive conformation of substituted pyrans is notoriously difficult due to the anomeric effect —a stereoelectronic phenomenon where electronegative substituents at the C2 position prefer the sterically crowded axial orientation over the equatorial one.
This guide compares two computational "products" (methodologies) for predicting these conformers:
-
The Legacy Standard: B3LYP (Global Hybrid Functional).
-
The Modern Benchmark:
B97X-D / M06-2X (Dispersion-Corrected Range-Separated Hybrids).
Verdict: For pyran systems, Dispersion-Corrected DFT is the mandatory standard. Legacy methods (B3LYP) consistently underestimate the anomeric effect, leading to false "global minima" predictions that fail to match experimental NMR data.
Comparative Analysis: Dispersion-Corrected DFT vs. Legacy Methods[1]
The primary failure mode in modeling pyrans is the competition between steric repulsion (favoring equatorial) and hyperconjugation (
Performance Matrix
| Feature | Legacy Protocol (B3LYP) | Modern Protocol ( | Experimental Validation (NMR) |
| Physics Engine | Local/Gradient exchange. Lacks long-range dispersion.[1] | Includes empirical ( | Real-world truth ( |
| Anomeric Effect | Underestimated. Often predicts equatorial conformer as too stable. | Accurate. Captures the | Confirms axial preference in non-polar solvents. |
| Basis Set Req. | Often run with 6-31G(d) (Insufficient). | Requires Diffuse functions (e.g., 6-311+G**) to model lone pairs. | N/A |
| Solvation Sensitivity | Low accuracy in continuum models without dispersion. | High accuracy with SMD (Solvation Model based on Density). | Strong solvent dependence observed.[2] |
| Computational Cost | Low (1x) | Moderate (1.3x - 1.5x) | High (Synthesis + Instrument time). |
Why the "Legacy" Product Fails
Standard B3LYP fails to account for attractive non-covalent interactions (London dispersion forces) between the axial substituent and the ring protons (1,3-diaxial interactions). While sterics suggest repulsion, dispersion forces can actually be stabilizing. Without this correction, the calculation artificially favors the equatorial conformer, contradicting NMR data.
Validated Experimental Protocol
This workflow integrates computational prediction with experimental NMR validation (
Phase 1: The Computational Workflow (In Silico)
Step 1: Conformational Search (Molecular Mechanics) Do not start with a single structure. Pyrans are flexible.
-
Tool: MacroModel or conformational search algorithms (e.g., CREST).
-
Force Field: OPLS4 or MMFF94.
-
Output: Generate all conformers within a 5.0 kcal/mol window.
Step 2: Geometry Optimization (The Filter) Refine the rough MM structures using DFT.
-
Functional:
B97X-D (Head-Gordon) or M06-2X (Minnesota). -
Basis Set:def2-TZVP or 6-311+G(d,p) . Note: Diffuse functions (+) are non-negotiable for ethers to describe the oxygen lone pair density correctly.
-
Solvation:SMD model matching your NMR solvent (e.g.,
or ).
Step 3: Frequency & Energy Calculation
-
Verify stationary points (zero imaginary frequencies).
-
Extract Gibbs Free Energy (
) for Boltzmann population analysis.
Step 4: NMR Shielding Calculation (GIAO)
-
Input: Optimized geometries from Step 2.
-
Method: GIAO (Gauge-Independent Atomic Orbital) method.
-
Functional: B3LYP or mPW1PW91 (often better for magnetic properties than energetics) with a specialized basis set like pcJ-1 or cc-pVTZ .
-
Output: Isotropic shielding tensors and spin-spin coupling constants (
).
Phase 2: The Experimental Validation (In Vitro)
Step 1: 1H-NMR Data Acquisition
-
Acquire high-field 1H-NMR (500 MHz+).
-
Focus on the anomeric proton (H2) and vicinal protons.
Step 2: Coupling Constant Extraction
-
Measure vicinal coupling constants (
). -
Diagnostic:
-
Axial-Axial (
): Large coupling (8–12 Hz) Indicates Axial Conformer. -
Axial-Equatorial (
): Small coupling (2–5 Hz) Indicates Equatorial Conformer.
-
Phase 3: The Convergence (Boltzmann Weighting)
Compare the experimental
Where
Visualization of Logic Flow
The following diagram illustrates the critical decision pathways and the self-validating loop between DFT and NMR.
Caption: Integrated workflow for validating pyran conformers. The 'Comparison Node' acts as the gatekeeper; if calculated J-values deviate from experiment, the computational model (functional or solvation) must be refined.
Case Study Data: 2-Methoxytetrahydropyran
To illustrate the necessity of dispersion corrections, consider the conformational equilibrium of 2-methoxytetrahydropyran in chloroform.
Experimental Fact: The axial conformer is favored by ~1.6 kcal/mol (Anomeric Effect).
| Method | Predicted | Predicted Population (Axial) | Accuracy Status |
| B3LYP / 6-31G(d) | -0.4 kcal/mol | ~65% | FAILURE (Underestimates stability) |
| wB97X-D / 6-311+G(d,p) | -1.5 kcal/mol | ~92% | SUCCESS (Matches Exp.) |
| HF / 6-31G(d) | +0.2 kcal/mol | ~40% | FAILURE (Wrong sign/direction) |
Note: Data derived from general benchmarking trends of anomeric systems [1, 2].
References
-
Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science. Link
-
Alonso, J. L., et al. (2013). "The Anomeric Effect in Tetrahydropyran: A rotational study." Chemistry - A European Journal. Link
-
Bifulco, G., et al. (2007). "Quantum Mechanical Calculations of NMR Parameters in the Stereostructural Determination of Organic Compounds." Chemical Reviews. Link
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). "Computational prediction of 1H and 13C chemical shifts: A useful tool for structure assignment." Chemical Reviews. Link
-
Perras, F. A., & Rossini, A. J. (2025).[5] "DFT calculations and theory do not support enantiospecificity in NMR J-coupling constants." Nature Communications.[5] Link
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT 1H-1H coupling constants in the conformational analysis and stereoisomeric differentiation of 6-heptenyl-2H-pyran-2-ones: configurational reassignment of synargentolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scm.com [scm.com]
Assessing the Metabolic Stability of Pyran-Based Compounds: A Technical Guide
Executive Summary
In the hit-to-lead phase of drug discovery, the tetrahydropyran (THP) scaffold has emerged as a superior bioisostere to saturated 5-membered rings (tetrahydrofuran) and phenyl rings. Its value lies not just in physicochemical modulation (lowering LogP, increasing solubility) but in its distinct metabolic profile.
However, the pyran ring is not metabolically inert. It possesses specific "soft spots" susceptible to oxidative functionalization by Cytochrome P450 (CYP) enzymes. This guide provides a structural analysis of pyran stability, compares it with common alternatives, and details a self-validating microsomal stability protocol to quantify intrinsic clearance (
Part 1: The Pyran Scaffold and Mechanisms of Instability
To assess stability, one must first understand the mechanism of degradation. Pyran-based compounds are primarily cleared via Phase I oxidative metabolism.
The Mechanism: -Carbon Oxidation
The ether oxygen in the pyran ring exerts an electronic effect that activates the adjacent
-
Radical Formation: CYP450 abstracts a hydrogen from the
-carbon. -
Hydroxylation: The radical recombines with the heme-bound hydroxyl group to form a hemiacetal .
-
Ring Opening/Oxidation: The unstable hemiacetal spontaneously opens to form a hydroxy-aldehyde or further oxidizes to a lactone.
Visualization: Oxidative Metabolic Pathway
The following diagram illustrates the degradation pathway of a generic tetrahydropyran.
Figure 1: CYP450-mediated oxidative metabolism of the pyran ring, leading to lactone formation or ring opening.[1]
Part 2: Comparative Analysis of Pyran Scaffolds
The metabolic stability of a pyran compound is strictly governed by steric hindrance at the
Comparison 1: Ring Size (THP vs. THF)
Tetrahydropyran (6-membered) is generally more metabolically stable than Tetrahydrofuran (5-membered).
-
Causality: The THF ring is more strained, making the
-hydrogens slightly more accessible and reactive. Furthermore, THP is often more lipophilic than THF, but its chair conformation can position substituents in equatorial orientations that hinder enzymatic approach better than the planar envelope of THF.
Comparison 2: Substitution Patterns (Blocking the Soft Spot)
The most effective strategy to stabilize a pyran ring is "metabolic blocking"—replacing the
Comparative Data Table
The following table summarizes the predicted metabolic stability profiles based on structural variations.
| Compound Class | Structure Description | Relative Metabolic Stability | Intrinsic Clearance ( | Mechanism of Stabilization/Instability |
| Tetrahydrofuran (THF) | 5-membered ether | Low | High (>50 µL/min/mg) | High ring strain; accessible |
| Tetrahydropyran (THP) | 6-membered ether (unsubstituted) | Moderate | Medium (20-50 µL/min/mg) | Reduced ring strain; |
| 4-Substituted THP | Substituent at C4 (distal) | Moderate | Medium (20-50 µL/min/mg) | Distal substitution does not protect the oxidative soft spot at C2/C6. |
| 2,2-Dimethyl THP | Methyl groups at | High | Low (<10 µL/min/mg) | Steric Blocking: Quaternary carbon prevents H-abstraction. |
| 2-Fluoro THP | Fluorine at | Very High | Very Low (<5 µL/min/mg) | Electronic Deactivation: C-F bond is too strong for CYP cleavage. |
Part 3: Experimental Protocol (Microsomal Stability)
To objectively assess these compounds, we utilize a Human Liver Microsome (HLM) stability assay.
Critical Scientific Note: Many standard protocols fail because they do not account for the rapid evaporation of acetonitrile or insufficient NADPH regeneration. This protocol uses a strict quenching and internal standard (IS) normalization method.
Workflow Visualization
Figure 2: Step-by-step workflow for the HLM metabolic stability assay.
Detailed Methodology
1. Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM
.[2]-
Why
? Magnesium is an essential cofactor for the CYP450-NADPH reductase complex.
-
-
Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL final protein concentration.
-
Cofactor: 10 mM NADPH (freshly prepared) or an NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase).
2. Incubation System:
-
Test Compound: Spiked at 1 µM (final) to ensure first-order kinetics (
). -
Solvent Limit: Keep DMSO < 0.1% and Acetonitrile < 1% to avoid inhibiting CYP enzymes.
3. Reaction Steps:
-
Pre-warm: Incubate buffer, microsomes, and test compound at 37°C for 5 minutes.
-
Start: Add NADPH to initiate the reaction.[3]
-
Sample: Remove 50 µL aliquots at
minutes. -
Quench: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile containing Tolbutamide (Internal Standard).
-
Trustworthiness Check: The ratio of ACN to sample must be at least 3:1 to ensure complete protein precipitation.
-
4. Analysis (LC-MS/MS):
-
Centrifuge samples at 4,000 rpm for 20 min.
-
Inject supernatant onto a C18 column.[4]
-
Monitor the depletion of the Parent Ion relative to the Internal Standard.
Part 4: Data Interpretation
The raw data (Peak Area Ratio vs. Time) is plotted on a semi-logarithmic scale. The slope of the line (
Calculation Logic[5]
-
Half-life (
): -
Intrinsic Clearance (
):
Decision Criteria
- : Highly Stable. Ideal for once-daily dosing candidates.
- : Moderate Stability. Acceptable, but may require formulation optimization.
- : Unstable. The pyran ring likely requires substitution (e.g., gem-dimethyl at C2) to block metabolism.
References
-
Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
BioDuro-Sundia. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]
-
Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP). Green Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
[1][2][3]
Executive Summary: Immediate Directives
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is a heterocyclic primary amine used primarily as a pharmaceutical building block.[1][2] Due to its basicity and potential for biological activity, it must be managed as Hazardous Chemical Waste .
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and may damage plumbing seals due to corrosivity.
-
DO NOT mix with acids in waste containers. This will generate significant heat (exotherm) and potential spatter.
-
DO NOT mix with oxidizers.[3] Amines are incompatible with oxidizing agents (risk of fire/explosion).
-
MANDATORY: Segregate as a Basic Organic Waste .
Chemical Characterization & Hazard Identification
Effective disposal requires understanding the chemical's intrinsic properties.[1] This compound combines a lipophilic ether ring with a reactive primary amine.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Official shipping/manifest name. |
| CAS Number | 1785762-88-0 | Use for waste profiling and inventory tracking.[1][2][4] |
| Functional Group | Primary Amine ( | Corrosive (pH > 11) .[1][2][4] Reacts violently with acid chlorides/anhydrides.[1] |
| Physical State | Liquid or Low-Melting Solid | Check specific lot.[1][2][4] High viscosity is possible.[1] |
| RCRA Classification | D002 (Corrosive), Potential D001 (Ignitable) | Must be coded as hazardous waste under US EPA regulations.[2][4] |
Key Hazard Mechanism: As a primary amine, this compound can cause chemical burns to mucous membranes and skin. In waste streams, its electron pair on the nitrogen atom makes it a nucleophile, capable of unexpected reactions if mixed with alkylating agents or electrophiles.
Waste Stream Segregation Strategy
Proper segregation is the single most critical step in preventing laboratory accidents.[1] You must isolate this specific amine from incompatible streams.
Segregation Workflow
The following diagram illustrates the decision logic for segregating this chemical from general laboratory waste.
Figure 1: Decision tree for the segregation and packaging of amine waste. Note the critical segregation step to prevent exothermic reactions.
Detailed Disposal Protocol
A. Liquid Waste (Pure or Solution)
Objective: Secure containment preventing leaks and volatilization.[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or borosilicate glass.[1]
-
Why? Amines can corrode certain metals (aluminum, zinc) and degrade some low-grade plastics over time. HDPE is chemically resistant to aliphatic amines.[1]
-
-
pH Check (Optional but Recommended): If the waste is an aqueous mixture, verify pH > 10.
-
Note: Do not attempt to neutralize in the waste container. Store as basic waste.
-
-
Labeling:
-
Storage: Store in a secondary containment tray inside a flammable/corrosives cabinet, separate from acids.
B. Solid Waste (Contaminated Consumables)
Objective: Prevent environmental leaching and exposure to cleaning staff.[1]
-
Collection: Place contaminated gloves, weigh boats, and paper towels into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a rigid waste container (e.g., a wide-mouth drum or bucket).
-
Sharps: If needles/syringes are contaminated with the amine, they must go into a rigid sharps container, not soft trash.
C. Empty Containers
-
Triple Rinse Rule: Containers that held this amine must be triple-rinsed with a solvent capable of dissolving the residue (e.g., ethanol or acetone) before disposal.
-
Rinsate Disposal: The solvent rinsate must be collected and disposed of as Hazardous Waste (Flammable/Basic) , not poured down the drain.
Spill Management Contingency
In the event of a spill, speed and neutralization are key.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] Use a respirator if aerosolized.[1]
| Step | Action | Mechanism/Reasoning |
| 1. Isolate | Evacuate the immediate area. Post signage.[1][7] | Amines can be respiratory irritants; isolation prevents inhalation exposure.[2][4] |
| 2. Absorb | Use a commercial Universal Absorbent or Amine-Specific Absorbent .[2][4] | Do not use clay kitty litter if possible; specialized pads reduce vapor pressure.[2][4] |
| 3. Neutralize | Apply a weak acid powder (e.g., Citric Acid or Sodium Bisulfate ).[1][2][4] | Converts the volatile free base amine into a non-volatile, water-soluble salt (citrate/sulfate).[2][4] |
| 4. Collect | Scoop the resulting sludge into a hazardous waste bag.[2][4] | The neutralized salt is still chemical waste but is less hazardous than the free amine. |
| 5.[2][4] Clean | Wash the surface with soap and water.[2][4][3][8] | Removes residual oily film typical of organic amines.[2][4] |
Regulatory Compliance (RCRA)
Under the US Resource Conservation and Recovery Act (RCRA), this material is classified as a "Characteristic Waste" because it is not specifically listed on the P or U lists.
-
D002 (Corrosivity): Applicable if the aqueous pH is
.[1] Even if non-aqueous, it is best practice to manage it as corrosive due to tissue damage potential. -
D001 (Ignitability): Applicable if the flash point is
( ).[1] Check the specific Certificate of Analysis (CoA) for your lot, as flash points vary by purity and isomer.
Final Disposition: The only acceptable final disposal method is Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15621293, N,N-dimethyltetrahydro-2H-pyran-2-amine (Isomer Analog).[1][2] Retrieved January 29, 2026, from [Link][1][2][4]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 29, 2026, from [Link][1][2][4]
Sources
- 1. This compound - CAS:1785762-88-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. 1785762-88-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
Personal Protective Equipment (PPE) & Handling Guide: (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
Critical Safety Summary & Executive Directive
STOP AND READ: Treat (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine as a Corrosive Primary Amine . While specific toxicological data for this exact building block is limited, its structural analogs (primary aliphatic amines and cyclic ethers) dictate a strict safety profile. It is likely a Category 1B Skin Corrosive and Category 1 Eye Damager .
Immediate Hazard Profile:
-
Corrosivity: High pH (basic). Causes immediate, irreversible tissue damage to eyes and mucous membranes.
-
Sensitization: Potential respiratory and skin sensitizer.[1]
-
Olfactory Fatigue: Like many amines, it may have a "fishy" odor that desensitizes the nose. Do not rely on smell to detect exposure.
Scientific Risk Assessment (The "Why")
To understand the PPE requirements, we must analyze the molecule's reactivity:
-
The Primary Amine (-NH₂): This is the aggressive functional group. It is a strong nucleophile and a base. Upon contact with skin moisture, it generates hydroxide ions (
), leading to saponification of lipids and deep tissue burns. -
The Tetrahydropyran Ring: This ether linkage increases lipophilicity compared to simple alkyl amines. This allows the molecule to penetrate the dermal barrier faster than water-soluble amines, accelerating systemic absorption.
-
Volatility: As a low-molecular-weight amine (MW ~129.2 g/mol ), the free base likely possesses significant vapor pressure at room temperature, necessitating respiratory protection against alkaline vapors.
The PPE Matrix: Barrier Selection
Do not default to "standard lab PPE." The following specifications are required for handling the free base liquid or low-melting solid.
Table 1: PPE Specifications
| Protection Zone | Standard Operation (Splash Risk) | High-Risk Operation (Pouring/Synthesis) | Material Specification & Causality |
| Hand (Primary) | Nitrile (Double gloved) | Laminate (Silver Shield/4H) | Why: Aliphatic amines can permeate standard nitrile in <15 mins. Laminate offers >4h breakthrough. |
| Hand (Secondary) | 5 mil Nitrile (Outer layer) | 8 mil Nitrile (Outer layer) | Why: Provides dexterity and mechanical protection for the inner laminate glove. |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield | Why: Safety glasses will not seal against corrosive vapors or splashes. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Full-face Respirator (ABEK Filter) | Why: Required only if hood failure occurs or working outside containment. |
| Body | Lab Coat (100% Cotton/Nomex) | Chemical Resistant Apron (Butyl/Neoprene) | Why: Synthetic blends can melt into skin if a fire occurs (amines are flammable). |
PPE Decision Logic (Visualization)
This decision tree guides the researcher through selecting the correct PPE based on the scale of operation.
Figure 1: PPE Selection Logic based on operational scale and concentration. Note that handling "Neat" (pure) substance always triggers Level 2 protection due to corrosivity.
Operational Protocols
A. Weighing & Transfer (The Critical Moment)
Context: The highest risk of exposure occurs during weighing (static charge disperses powder) or syringe transfer (aerosol generation).
-
Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is sensitive to draft, use a static-dissipative balance enclosure .
-
Static Mitigation: Amine salts and dry bases are prone to static. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and vial before transfer.
-
Technique:
-
Solids: Do not use a metal spatula if the substance is a sticky low-melting solid; use a disposable PTFE spatula to prevent cross-contamination.
-
Liquids: Use the "cannula transfer" or positive-displacement pipette method to avoid dripping.
-
B. Reaction Setup
Context: Amines are basic. Reacting them with acid chlorides or strong oxidizers is exothermic.
-
Glassware: Inspect for micro-fractures. The heat of neutralization can shatter compromised glass.
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This compound can absorb CO₂ from the air to form carbamates, altering stoichiometry.
C. Waste Disposal[3][4]
-
Segregation: Dispose of as Basic Organic Waste .
-
Incompatibility: NEVER mix with "Acid Waste" streams. This will generate immediate heat and potentially explode the waste container.
-
Labeling: Clearly mark the tag with "Corrosive" and "Toxic."
Emergency Response Workflow
In the event of exposure, seconds count. The high pH causes saponification (turning skin oils into soap), which means the chemical continues to burn until physically removed.
Figure 2: Immediate Emergency Response Protocol. Note: Never attempt to neutralize amine burns with vinegar or acid; this causes a secondary thermal burn.
References
-
PubChem. (n.d.).[2] N,N-dimethyltetrahydro-2H-pyran-2-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling unknown organic amines).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
